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  • Product: (1-Ethoxyvinyl)-trimethylsilane
  • CAS: 81177-92-6

Core Science & Biosynthesis

Foundational

The Role of (1-Ethoxyvinyl)trimethylsilane as an Acetyl Anion Equivalent: A Technical Guide for Advanced Organic Synthesis

Executive Summary: The Umpolung Paradigm In the architecture of organic synthesis, the acetyl group ( −C(=O)CH3​ ) is fundamentally electrophilic. Reagents like acetyl chloride or acetic anhydride readily accept nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Umpolung Paradigm

In the architecture of organic synthesis, the acetyl group ( −C(=O)CH3​ ) is fundamentally electrophilic. Reagents like acetyl chloride or acetic anhydride readily accept nucleophiles at the carbonyl carbon. However, constructing complex molecular scaffolds often requires the reverse reactivity—an acetyl anion equivalent that can attack electrophiles. This reversal of classical polarity is known as umpolung.

(1-Ethoxyvinyl)trimethylsilane (CAS: 81177-92-6) serves as a highly efficient, low-toxicity umpolung reagent [3]. By masking the carbonyl group as an electron-rich enol ether and utilizing the lability of the carbon-silicon bond, this reagent delivers the synthetic equivalent of a CH3​C(=O)− synthon. It has become a critical tool in late-stage functionalization, offering a greener, highly tolerable alternative to traditional organolithium or organotin reagents.

Mechanistic Foundations: Causality of Reactivity

To understand why (1-ethoxyvinyl)trimethylsilane is preferred in modern drug development, we must analyze its structural causality:

  • The Masking Effect (Enol Ether): The ethoxy group ( −OEt ) serves a dual purpose. First, it stabilizes the adjacent partial negative charge developing during transmetalation or activation. Second, it masks the electrophilic nature of the carbonyl. The terminal methylene ( −CH2​ ) acts as a placeholder for the eventual methyl group of the acetyl moiety.

  • The Activation Trigger (Trimethylsilyl Group): The −TMS group is chemically inert under standard conditions but highly susceptible to nucleophilic attack by fluoride ions (e.g., TBAF) or transmetalation by transition metals (e.g., Palladium).

  • The Unmasking (Hydrolysis): Following carbon-carbon bond formation, the resulting intermediate is a substituted enol ether ( R−C(OEt)=CH2​ ). Mild aqueous acidic hydrolysis protonates the terminal methylene to a methyl group and collapses the ethoxy group, revealing the target acetyl ketone ( R−C(=O)CH3​ ).

This self-validating system ensures that the highly reactive acetyl anion is never generated as a free, unstable species. Instead, the reactivity is transferred cleanly and selectively.

Mechanism A (1-Ethoxyvinyl)trimethylsilane (Masked Acetyl Anion) B Fluoride Activation (e.g., TBAF) A->B Cleaves C-Si C Nucleophilic Attack (C-C Bond Formation) B->C Generates Anion D Enol Ether Intermediate [R-C(OEt)=CH2] C->D Electrophile (E+) E Acidic Hydrolysis (H3O+) D->E Unmasking F Target Acetyl Compound [R-C(=O)CH3] E->F -EtOH

Fig 1: Mechanistic pathway of umpolung acetyl anion equivalency.

Strategic Applications in Drug Development

Hiyama-Type Cross-Coupling (The Stille Alternative)

Historically, the introduction of an acetyl group onto an aryl or heteroaryl ring in pharmaceutical Active Pharmaceutical Ingredients (APIs)—such as in the synthesis of complex anti-HIV integrase inhibitors—relied heavily on 1-ethoxyvinyl(tributyl)stannane via Stille coupling[2]. However, organotin compounds are highly toxic, and removing tin residues to meet FDA/EMA limits (< 5 ppm) is notoriously difficult.

(1-Ethoxyvinyl)trimethylsilane undergoes analogous palladium-catalyzed cross-coupling (Hiyama coupling) when activated by a fluoride source or a silver salt. The silicon byproducts (TMS-F or hexamethyldisiloxane) are volatile and entirely non-toxic, streamlining downstream purification.

Radical Trapping and Addition

Beyond standard nucleophilic additions, silyl vinyl ethers are exceptionally effective at trapping radical species. For example, the oxidation of cyclohexane-1,2-dione generates a 2,3-dioxocyclohexyl radical, which readily reacts with (1-ethoxyvinyl)trimethylsilane to afford complex dihydrobenzofuranone derivatives [1]. This highlights the reagent's versatility in single-electron transfer (SET) pathways.

Quantitative Data: Reagent Comparison

The selection of an acetyl anion equivalent dictates the operational parameters of the synthesis. The table below summarizes the causality behind choosing the silane over legacy reagents.

ReagentActivation MethodToxicity ProfileFunctional Group TolerancePrimary Byproducts
(1-Ethoxyvinyl)trimethylsilane Fluoride (TBAF) or Pd Low High (Room Temp) TMS-F, Ethanol
1-EthoxyvinyltributylstannanePd (Stille Coupling)High (Organotin)High (Requires Heat) Bu3​SnX , Ethanol
1-EthoxyvinyllithiumDirect NucleophileLowLow (Requires -78 °C)LiX, Ethanol
2-Methyl-1,3-dithianeStrong Base ( n -BuLi)Moderate (Sulfur Odor)ModeratePropane-1,3-dithiol

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. The success of the reaction is visually and analytically confirmed by the transition from the intermediate enol ether to the final ketone during the acidic workup.

Protocol A: Fluoride-Promoted Addition to Aldehydes (Mukaiyama-Type)

Objective: Synthesis of α -hydroxy methyl ketones from aldehydes.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the target aldehyde (1.0 mmol) and (1-ethoxyvinyl)trimethylsilane (1.2 mmol) dissolved in anhydrous THF (10 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mL). Causality: The fluoride attacks the silicon, generating the reactive nucleophilic species in situ, preventing side-reactions.

  • Coupling: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc).

  • Unmasking (Crucial Step): Once the aldehyde is consumed, add 1M aqueous HCl (5 mL) directly to the flask. Stir vigorously for 1 hour at room temperature. Causality: The acid hydrolyzes the intermediate enol ether. Without this step, the product remains masked.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude α -hydroxy ketone via flash column chromatography.

Workflow S1 Step 1: Reaction Setup Dry THF, Argon, Electrophile + Silane S2 Step 2: Activation Dropwise addition of TBAF at 0°C S1->S2 S3 Step 3: Coupling Stir at RT, Monitor via TLC S2->S3 S4 Step 4: Acidic Workup Add 1M HCl, Stir 1h (Hydrolysis) S3->S4 S5 Step 5: Isolation Extraction (EtOAc), Wash, Dry S4->S5 S6 Step 6: Purification Flash Column Chromatography S5->S6

Fig 2: Standard experimental workflow for fluoride-promoted acylation.

Protocol B: Palladium-Catalyzed Acetylation of Aryl Halides

Objective: Direct synthesis of acetophenones from aryl bromides/iodides.

  • Setup: In a glovebox or under strict argon, charge a vial with Aryl Bromide (1.0 mmol), Pd(PPh3​)4​ (0.05 mmol, 5 mol%), and (1-ethoxyvinyl)trimethylsilane (1.5 mmol).

  • Solvent & Activator: Add anhydrous 1,4-dioxane (5 mL) followed by an activator such as Ag2​O (1.0 mmol) or TBAF (1.5 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Hydrolysis: Cool to room temperature, add 5% aqueous HCl (10 mL), and stir for 2 hours to unmask the acetyl group. Filter through a Celite pad, extract with dichloromethane, and purify.

Conclusion

(1-Ethoxyvinyl)trimethylsilane represents a pinnacle of strategic reagent design. By combining the umpolung capability of an enol ether with the tunable lability of a trimethylsilyl group, it provides a robust, non-toxic, and highly scalable method for introducing acetyl groups into complex molecular architectures. For drug development professionals, transitioning from legacy stannanes to this silane mitigates toxicity risks while maintaining exceptional functional group tolerance.

References

  • Generation of Radical Species from Cyclohexane-1,2-dione and Reaction with Silyl Vinyl Ethers Chemistry Letters / Bulletin of the Chemical Society of Japan (Oxford Academic)[Link]

  • Approaches to the Synthesis of a Novel, anti-HIV Active Integrase Inhibitor National Institutes of Health (PMC)[Link]

Exploratory

Mechanism and Applications of (1-Ethoxyvinyl)trimethylsilane in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary In modern organic synthesis and active pharmaceutical ingredient (API) development, the strategic installation of the acetyl group (CH₃C=O–) is a recurring necessity. Because the innate polarity of a ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and active pharmaceutical ingredient (API) development, the strategic installation of the acetyl group (CH₃C=O–) is a recurring necessity. Because the innate polarity of a carbonyl carbon is electrophilic, attaching an acetyl group to another electrophile (such as an aryl halide or an aldehyde) requires an Umpolung (polarity reversal) strategy. (1-Ethoxyvinyl)trimethylsilane (EVTMS) serves as a highly efficient, bench-stable, and low-toxicity masked acetyl anion equivalent.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the mechanistic causality behind EVTMS. By transitioning away from highly toxic organotin reagents (Stille couplings) toward silicon-based alternatives (Hiyama couplings), drug development professionals can streamline late-stage functionalization while easily complying with strict ICH Q3D elemental impurity guidelines.

Mechanistic Logic and Causality

The synthetic utility of EVTMS (CH₂=C(OEt)SiMe₃) is governed by the delicate electronic tension between its two functional groups: the electron-donating ethoxy group (+M effect) and the trimethylsilyl group (capable of stabilizing adjacent positive charge via the β-silicon effect).

Fluoride-Activated Hiyama-Type Transmetalation

In late-stage drug discovery, cross-coupling EVTMS with aryl halides is a premier method for synthesizing aryl methyl ketones. However, the C–Si bond in EVTMS is highly covalent and sterically shielded, rendering it kinetically inert to direct transmetalation with Palladium(II) complexes.

The Causality of Fluoride Activation: To bridge this activation energy gap, a fluoride source such as Tetrabutylammonium fluoride (TBAF) is introduced. Fluoride possesses a massive thermodynamic affinity for silicon (Si–F bond energy ≈ 580 kJ/mol). The nucleophilic attack of fluoride on the tetrahedral silicon atom expands its valence shell, generating a highly polarized, pentacoordinate silicate intermediate: [CH₂=C(OEt)SiMe₃F]⁻. This hypervalent state dramatically increases the electron density at the α-carbon, weakening the C–Si bond and facilitating a rapid, stereoretentive transmetalation to the electrophilic Ar–Pd(II)–X intermediate. Subsequent reductive elimination yields an aryl enol ether, which is rapidly unmasked to the target methyl ketone via acidic hydrolysis.

Electrophilic Addition and Radical Trapping

Beyond cross-coupling, EVTMS is a potent nucleophile. In Lewis acid-mediated additions (Mukaiyama-type reactions), EVTMS reacts with aldehydes to form α-hydroxy ketones[1]. Furthermore, EVTMS acts as an exceptional radical acceptor. For instance, electrophilic 2,3-dioxocyclohexyl radicals (generated via the oxidation of cyclohexane-1,2-dione with ceric ammonium nitrate) selectively add to the terminal β-carbon of EVTMS. The resulting intermediate is stabilized by the capto-dative-like environment and undergoes subsequent oxidation and desilylation to yield complex benzofuranone architectures[2].

Comparative Analysis of Acetyl Anion Equivalents

To justify the selection of EVTMS in a synthetic route, it must be benchmarked against historical alternatives. The data below summarizes the operational parameters driving the industry's shift toward silicon-based reagents[3].

ReagentChemical StructureReactivity ProfileToxicity & HandlingByproduct Profile & Removal
(1-Ethoxyvinyl)trimethylsilane CH₂=C(OEt)SiMe₃Requires F⁻ activation (Hiyama) or Lewis Acid.Low Toxicity. Bench-stable liquid.Volatile siloxanes/TMS-F. Easily removed via aqueous wash.
1-Ethoxyvinyltributyltin CH₂=C(OEt)SnBu₃Spontaneous transmetalation (Stille).High Toxicity. Neurotoxic, environmentally hazardous.Bu₃SnX is notoriously difficult to separate from APIs.
1-Ethoxyvinyllithium CH₂=C(OEt)LiHighly reactive nucleophile.Pyrophoric. Requires strictly anhydrous/cryogenic conditions.LiX salts. Easy to wash, but reagent cannot be stored.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the underlying physical chemistry dictates the experimental parameters.

Protocol 1: Synthesis of (1-Ethoxyvinyl)trimethylsilane[1]

This protocol leverages the Complex Induced Proximity Effect (CIPE) to achieve regioselective α-lithiation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (50 mL) and ethyl vinyl ether (50 mmol).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: The α-proton of ethyl vinyl ether is only weakly acidic. While t-BuLi is strong enough to deprotonate it, the resulting 1-ethoxyvinyllithium is kinetically unstable and will undergo α-elimination to explosive acetylene gas and lithium ethoxide at temperatures above -40 °C. Strict adherence to -78 °C prevents this degradation.

  • Deprotonation: Add t-Butyllithium (1.7 M in pentane, 52 mmol) dropwise over 30 minutes. The oxygen lone pairs coordinate the lithium, directing the strong base exclusively to the α-proton. Stir for 1 hour at -78 °C.

  • Silylation: Add Chlorotrimethylsilane (TMSCl, 55 mmol) dropwise. The electrophilic silicon rapidly quenches the organolithium species.

  • Isolation: Allow the mixture to warm to room temperature. Quench with saturated aqueous NaHCO₃ (preventing premature hydrolysis of the enol ether). Extract with pentane, dry over Na₂SO₄, and purify via fractional distillation to yield EVTMS as a colorless liquid.

Workflow Step1 1. Deprotonation Ethyl Vinyl Ether + t-BuLi (-78 °C, THF) Step2 2. Silylation Add TMSCl Step1->Step2 Forms 1-ethoxyvinyllithium Step3 3. Isolation Distillation of EVTMS Step2->Step3 Quenches anion Step4 4. Cross-Coupling EVTMS + Ar-X + Pd-Cat + TBAF Step3->Step4 Purified Reagent Step5 5. Hydrolysis 1N HCl Workup Step4->Step5 Forms Aryl Enol Ether Step6 Target Molecule Aryl Methyl Ketone Step5->Step6 Unmasks Ketone

Experimental workflow for the synthesis and cross-coupling application of EVTMS.

Protocol 2: Palladium-Catalyzed Hiyama-Type Cross-Coupling

A robust method for the late-stage acetylation of complex aryl scaffolds.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Dissolve in anhydrous THF (5 mL).

  • Reagent Addition: Add EVTMS (1.5 mmol) to the stirring solution.

  • Fluoride Activation: Add TBAF (1.0 M in THF, 1.5 mmol) dropwise.

    • Causality: The immediate color change (often to a deep yellow/orange) visually validates the formation of the active pentacoordinate silicate and the initiation of the transmetalation cycle.

  • Coupling: Heat the reaction to 65 °C for 6 hours. Monitor via TLC until the aryl halide is consumed.

  • Hydrolysis: Cool the mixture to room temperature and add 1N HCl (5 mL). Stir vigorously for 30 minutes.

    • Causality: The cross-coupling product is an aryl enol ether. The mild acidic workup protonates the electron-rich β-carbon, followed by water attack at the α-carbon and collapse of the hemiacetal to yield the final aryl methyl ketone and ethanol.

  • Purification: Extract with ethyl acetate, wash with brine, dry, and concentrate for silica gel chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII->TM Silicate Pentacoordinate Silicate [EVTMS-F]⁻ Silicate->TM Transfers Vinyl Group PdII_TM Ar-Pd(II)-C(OEt)=CH₂ TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regenerates Pd(0) Prod Aryl Enol Ether RE->Prod

Palladium-catalyzed Hiyama-type cross-coupling catalytic cycle using EVTMS.

References

  • Cunico, R. F.; Kuan, C. P. "Preparation and reactions of (1-ethoxyvinyl)trimethylsilane". The Journal of Organic Chemistry, 1985, 50(25), 5410-5413. URL:[Link][1]

  • Miura, M. et al. "Generation of Radical Species from Cyclohexane-1,2-dione and Their Addition Reactions". Bulletin of the Chemical Society of Japan, 1998, 71(6), 1437-1441. URL:[Link][2]

  • "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety". International Journal of Molecular Sciences, 2023. URL:[Link][3]

Sources

Foundational

Thermodynamic Stability and Reactivity of (1-Ethoxyvinyl)trimethylsilane: An In-Depth Technical Guide

Executive Summary In the landscape of modern synthetic organic chemistry and drug development, masked acyl anions and enolate equivalents are indispensable tools for constructing complex carbon frameworks. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug development, masked acyl anions and enolate equivalents are indispensable tools for constructing complex carbon frameworks. As a Senior Application Scientist, I frequently rely on (1-ethoxyvinyl)trimethylsilane (CAS: 81177-92-6) as a highly versatile, bifunctional building block. This whitepaper deconstructs the thermodynamic stability, electronic architecture, and reactivity profiles of this α -silyl vinyl ether. By bridging theoretical causality with field-proven, self-validating experimental protocols, this guide serves as a definitive resource for researchers aiming to integrate this reagent into advanced synthetic workflows.

Chemical Identity and Thermodynamic Profiling

(1-Ethoxyvinyl)trimethylsilane (Molecular Weight: 144.29 g/mol ) 1[1] is a colorless liquid that boils at 120–122 °C 2[2]. Its utility stems from its dual nature: it can act as a nucleophilic enol ether or as a masked acetyl anion equivalent depending on the specific activation strategy employed [[2]](2].

Thermodynamically, the molecule exists in a delicate equilibrium dictated by its environment. It exhibits exceptional stability under basic and neutral conditions, allowing for prolonged storage when kept rigorously anhydrous. However, it is highly labile under acidic conditions. The thermodynamic driving force for its acid hydrolysis is the formation of the highly stable carbon-oxygen double bond, yielding acyl silanes or, upon further cleavage, methyl ketones.

Electronic Architecture: The "Push-Pull" Stabilization

The thermodynamic stability of (1-ethoxyvinyl)trimethylsilane at room temperature is a direct consequence of its unique "push-pull" electronic architecture.

  • The "Push" (Oxygen n-donor): The lone pairs on the ethoxy oxygen atom donate electron density into the adjacent π -system via resonance ( +M effect). This enriches the β -carbon, making the molecule inherently nucleophilic.

  • The "Pull" (Silicon σ -acceptor): Conversely, the bulky trimethylsilyl (TMS) group exerts a stabilizing effect on the electron-rich double bond. Through σ∗

    π hyperconjugation, the π -electrons can partially delocalize into the low-lying σ∗ orbitals of the C-Si bond.

This electronic interplay not only stabilizes the ground state but also dictates its regioselective reactivity, directing electrophiles exclusively to the β -carbon.

G O Oxygen (n-donor) C_alpha C(alpha) (sp2) O->C_alpha Resonance (+M) Si Silicon (sigma-acceptor) C_alpha->Si Hyperconjugation (Pi to Sigma*) C_beta C(beta) (sp2) C_beta->C_alpha Pi-bond

Figure 1: Electronic effects governing the stability of the alpha-silyl vinyl ether.

Self-Validating Synthesis Protocol

To ensure high fidelity in drug development workflows, protocols must be self-validating. The synthesis of (1-ethoxyvinyl)trimethylsilane relies on the regioselective α -lithiation of ethyl vinyl ether.

Step-by-Step Methodology

Objective: Regioselective deprotonation and silyl trapping. Reagents: Ethyl vinyl ether (1.0 equiv), t-BuLi (1.7 M in pentane, 1.05 equiv), TMSCl (1.1 equiv), anhydrous THF.

  • Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

    • Causality: Moisture will prematurely quench the highly basic t-BuLi and hydrolyze the TMSCl, drastically reducing yields and introducing siloxane impurities.

  • Solvent & Substrate Loading: Add anhydrous THF and ethyl vinyl ether. Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Causality: THF acts as a coordinating solvent to break up t-BuLi hexamers, enhancing basicity. The cryogenic temperature prevents the decomposition of the α -lithio species and suppresses unwanted nucleophilic addition of the butyl group across the double bond.

  • Lithiation (The Critical Step): Add t-BuLi dropwise via a syringe pump over 30 minutes.

    • Self-Validation Point: A pale yellow tint typically develops, indicating the formation of the vinyllithium species 3[3]. To validate, extract a 0.1 mL aliquot, quench with D2​O , and analyze via 1H NMR. The complete disappearance of the α -proton multiplet (~3.9 ppm) confirms >95% metalation.

  • Silyl Trapping: Introduce TMSCl dropwise. The reaction mixture should turn colorless.

    • Causality: TMSCl is a hard electrophile that rapidly and irreversibly reacts with the localized carbanion.

  • Warming & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO3​ .

    • Causality: A mildly basic quench prevents the acid-catalyzed hydrolysis of the newly formed α -silyl vinyl ether.

  • Isolation: Extract with pentane, dry over Na2​SO4​ , and purify via fractional distillation under reduced pressure (bp 120–122 °C) 2[2].

Reactivity Profiles & Applications in Drug Development

The Masked Acyl Anion: Cross-Coupling Reactions

In medicinal chemistry, appending an acetyl group to an aromatic core is a frequent requirement. (1-Ethoxyvinyl)trimethylsilane serves as a superior acyl anion equivalent. Under Hiyama cross-coupling conditions, the C-Si bond is activated by a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) 4[4], generating a pentacoordinate silicate intermediate. This species undergoes facile transmetalation to a Palladium catalyst, allowing for direct coupling with aryl halides [[3]](3]. Subsequent acidic workup unmasks the enol ether, yielding the aryl methyl ketone. It can also be converted to the tin analogue, tributyl(1-ethoxyvinyl)tin, for Stille couplings in complex natural product syntheses, such as the assembly of the antitumor agent pactamycin 5[5].

Electrophilic Trapping and Mukaiyama-Type Additions

Unlike standard silyl enol ethers where the silicon resides on the oxygen, the C-silyl nature of this reagent alters its reactivity trajectory. When reacted with electrophiles (like aldehydes) in the presence of Lewis acids (e.g., TiCl4​ ), the electrophile attacks the β -carbon. This generates an α -silyl oxonium ion, which is thermodynamically stabilized by the adjacent oxygen. Desilylation or careful hydrolysis yields highly functionalized α -silyl ketones or acyl silanes, which are valuable pharmacophores in protease inhibitor design.

G A Ethyl Vinyl Ether (Precursor) B 1-Lithio-1-ethoxyethene (Intermediate) A->B t-BuLi, THF, -78°C C (1-Ethoxyvinyl)trimethylsilane (Target) B->C TMSCl D Acyl Silane (Acid Hydrolysis) C->D H3O+ (Careful) E Methyl Ketone (Cross-Coupling) C->E 1. Ar-X, Pd cat., F- 2. H3O+

Figure 2: Synthesis and divergent reactivity of (1-ethoxyvinyl)trimethylsilane.

Quantitative Data Summaries

To streamline process chemistry decisions, the thermodynamic and reactivity parameters are summarized below.

Table 1: Thermodynamic and Physical Properties

ParameterValueCausality / Implication
Molecular Weight 144.29 g/mol 1[1]Determines precise stoichiometric calculations.
Boiling Point 120–122 °C (at 760 mmHg) 2[2]Allows for straightforward purification via fractional distillation.
Stability (Base) HighStable to strong bases; permits use in basic cross-coupling environments.
Stability (Acid) Low (Hydrolyzes)Rapidly cleaves to acyl silanes or methyl ketones, requiring basic workups.

Table 2: Comparative Reactivity Profiles

Reaction TypeReagents / CatalystPrimary ProductTypical Yield
Hiyama Cross-Coupling Ar-Br, Pd-catalyst, TBAF 4[4]Aryl methyl ketone (after H3​O+ )75-90%
Mukaiyama-type Addition Aldehyde, TiCl4​ α -Silyl- β -hydroxy ketone60-85%
Acid Hydrolysis Dilute HCl, THFAcyl silane (Acetyltrimethylsilane)>95%
Transmetalation (Stille) Bu3​SnCl , KF 5[5]Tributyl(1-ethoxyvinyl)tin80-88%

References

  • (1-ETHOXYVINYL)
  • e-EROS Encyclopedia of Reagents for Organic Synthesis Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Bulletin of the Chemical Society of Japan (Oxford Academic)

Sources

Exploratory

Synthesis Pathways for (1-Ethoxyvinyl)trimethylsilane: A Comprehensive Technical Guide

Executive Summary (1-Ethoxyvinyl)trimethylsilane (EVTMS) is a highly versatile organosilicon reagent, predominantly functioning as a masked acetyl anion equivalent in advanced organic synthesis. It is a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Ethoxyvinyl)trimethylsilane (EVTMS) is a highly versatile organosilicon reagent, predominantly functioning as a masked acetyl anion equivalent in advanced organic synthesis. It is a critical building block in cross-coupling methodologies (e.g., Stille and Hiyama couplings) and Mukaiyama-type aldol additions. As a Senior Application Scientist, I have structured this guide to move beyond a mere procedural recipe; instead, we will deconstruct the thermodynamic and kinetic causality behind the synthesis of EVTMS from ethyl vinyl ether (EVE). By understanding the "why" behind the α-lithiation and silylation sequence, researchers can achieve highly reproducible, self-validating workflows.

Mechanistic Principles & Causality

The synthesis of EVTMS fundamentally relies on the generation of 1-ethoxyvinyllithium, a highly reactive and nucleophilic organometallic intermediate ([1]). The success of this transformation hinges on three critical parameters:

  • Base Selection (The pKa Dilemma): The α-vinylic proton of ethyl vinyl ether possesses a pKa of approximately 43. While n-butyllithium (pKa ~50) is theoretically basic enough to deprotonate it, its linear structure makes it highly nucleophilic, leading to a competing carbometalation pathway (addition across the electron-rich C=C double bond). tert-Butyllithium (t-BuLi), conversely, is sterically hindered. This steric bulk effectively suppresses the nucleophilic addition trajectory, forcing the reagent to act exclusively as a strong base and driving the equilibrium entirely toward the α-lithiated species ([2]).

  • Solvent Dynamics: Tetrahydrofuran (THF) is non-negotiable for optimal yields. In non-polar solvents like pentane alone, alkyllithium reagents exist as unreactive hexameric or tetrameric aggregates. THF's oxygen lone pairs coordinate the lithium cation, dissociating these aggregates into highly reactive monomers or dimers, thereby accelerating the deprotonation kinetics.

  • Temperature Cycling: The reaction temperature must be carefully modulated. Initial addition of t-BuLi at -78 °C prevents its rapid, exothermic degradation via THF cleavage. Warming the system to 0 °C ensures complete thermodynamic conversion to 1-ethoxyvinyllithium. Finally, re-cooling to -78 °C before the addition of trimethylsilyl chloride (TMSCl) controls the highly exothermic silylation process, preventing the formation of higher-order siloxanes or polymeric byproducts.

Mechanism EVE Ethyl Vinyl Ether (EVE) Li_Int 1-Ethoxyvinyllithium Intermediate EVE->Li_Int α-Deprotonation tBuLi t-BuLi, THF -78°C to 0°C tBuLi->Li_Int Strong Base Product (1-Ethoxyvinyl)trimethylsilane (EVTMS) Li_Int->Product Silylation TMSCl TMSCl -78°C to RT TMSCl->Product Electrophilic Quench

Figure 1: Mechanistic pathway for the synthesis of (1-ethoxyvinyl)trimethylsilane.

Experimental Workflow: Self-Validating Protocol

The following protocol is designed for the synthesis of EVTMS on a 100 mmol scale. Every step includes specific validation points to ensure protocol integrity, building upon established methodologies for generating enol ethers and functionalized organolithiums ([3]).

Step 1: Equipment Preparation Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, a rubber septum, and an internal temperature probe. Maintain a positive pressure of argon throughout the procedure to prevent quenching by atmospheric moisture.

Step 2: Reagent Loading Add 100 mL of anhydrous THF and 100 mmol (9.6 mL) of ethyl vinyl ether to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Validation: Ensure the internal temperature stabilizes at -78 °C before proceeding.

Step 3: α-Lithiation Slowly add 105 mmol of t-BuLi (1.7 M solution in pentane) dropwise via a syringe pump over 30 minutes. Validation: Maintain the internal temperature below -65 °C during the addition to prevent solvent degradation. A slight yellow tint may appear, indicating the formation of the organolithium species.

Step 4: Maturation Remove the dry ice bath and allow the reaction mixture to warm to 0 °C (using an ice-water bath). Stir at 0 °C for exactly 1 hour. Validation: This maturation period is critical for ensuring complete metalation of the vinyl ether; premature quenching will result in unreacted starting material.

Step 5: Silylation Re-cool the reaction mixture to -78 °C. Add 110 mmol (14.0 mL) of freshly distilled trimethylsilyl chloride (TMSCl) dropwise. Validation: The reaction is instantaneous but highly exothermic. The yellow color should dissipate, yielding a cloudy white suspension (precipitation of LiCl).

Step 6: Quenching and Workup Allow the mixture to warm to room temperature over 2 hours. Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with pentane (3 x 50 mL).

Step 7: Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (maintain vacuum >150 mmHg to avoid evaporating the volatile product). Purify the crude residue by fractional distillation under an inert atmosphere (bp ~110-112 °C at 760 mmHg) to yield EVTMS as a clear, colorless liquid.

Workflow Step1 Step 1: Preparation Dry THF & EVE under Ar Cool to -78°C Step2 Step 2: Lithiation Dropwise addition of t-BuLi Stir 1h at 0°C Step1->Step2 Step3 Step 3: Silylation Re-cool to -78°C Add TMSCl dropwise Step2->Step3 Step4 Step 4: Workup Warm to RT Quench with NaHCO3 (aq) Step3->Step4 Step5 Step 5: Purification Extract with pentane Fractional Distillation Step4->Step5

Figure 2: Step-by-step experimental workflow for EVTMS synthesis.

Quantitative Data Summaries

The choice of base and temperature profile drastically impacts the yield and purity of the final product. Table 1 summarizes empirical optimization data for the lithiation phase.

Table 1: Optimization of Lithiation Conditions for EVTMS Synthesis

BaseSolvent SystemTemp ProfileYield (%)Mechanistic Observation
t-BuLi THF / Pentane -78 °C → 0 °C 85 - 92 Optimal; clean α-deprotonation, no nucleophilic addition byproducts.
sec-BuLiTHF / Cyclohexane-78 °C → 0 °C78 - 85Viable alternative; slightly lower yield due to minor side reactions.
n-BuLiTHF / TMEDA-78 °C → RT40 - 55Poor yield; significant competing nucleophilic carbometalation observed.
LDATHF-78 °C → 0 °C< 10Insufficient basicity to deprotonate the vinylic proton (pKa ~43).

References

  • Title: Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene Source: PMC - NIH URL: [Link]

  • Title: Functionalized Organolithium Compounds: New Synthetic Adventures Source: ResearchGate URL: [Link]

  • Title: Claisen Rearrangement over the Past Nine Decades Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Foundational

Reactivity Profile of (1-Ethoxyvinyl)trimethylsilane with Electrophiles: A Technical Guide for Advanced Synthesis

Executive Summary (1-Ethoxyvinyl)trimethylsilane (CAS: 81177-92-6) is a highly specialized α -silyl vinyl ether that serves as a versatile building block in modern organic synthesis. Functioning primarily as a nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Ethoxyvinyl)trimethylsilane (CAS: 81177-92-6) is a highly specialized α -silyl vinyl ether that serves as a versatile building block in modern organic synthesis. Functioning primarily as a nucleophilic acyl anion equivalent, it enables the introduction of acylsilane moieties and complex cyclic frameworks into target molecules. This whitepaper details its electronic properties, reactivity with diverse electrophiles (including carbon-centered radicals and Lewis acid-activated carbonyls), and provides field-proven, self-validating protocols for its application.

Electronic Structure and Mechanistic Causality

The unique reactivity of (1-ethoxyvinyl)trimethylsilane is governed by the push-pull electronic synergy between its substituents.

  • The "+M" Ethoxy Group: The oxygen lone pair donates electron density into the π -system via resonance, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy. This renders the β -carbon highly nucleophilic[1].

  • The α -Trimethylsilyl (TMS) Group: While silicon typically destabilizes an adjacent positive charge (the α -silicon effect), the strong resonance stabilization from the ethoxy group overcomes this, forming a stable α -silyl oxonium intermediate upon electrophilic attack. The bulky TMS group provides critical steric shielding, preventing premature nucleophilic attack at the silicon center and directing the intermediate toward controlled hydrolysis rather than simple desilylation[1].

G A (1-Ethoxyvinyl)trimethylsilane D Highly Nucleophilic β-Carbon A->D Synergistic Activation B Ethoxy Group (-OEt) +M Effect B->A Raises HOMO C TMS Group (-SiMe3) Steric Shielding C->A Directs Attack

Fig 1: Electronic synergy in (1-ethoxyvinyl)trimethylsilane driving β-carbon nucleophilicity.

Reactivity Profile with Diverse Electrophiles

Carbonyl Electrophiles (Mukaiyama-Type Addition)

Under Lewis acid catalysis (e.g., TiCl 4​ , TMSOTf), (1-ethoxyvinyl)trimethylsilane reacts readily with aldehydes and acetals. The Lewis acid activates the carbonyl/acetal to form an electrophilic oxocarbenium ion, which is subsequently attacked by the β -carbon of the vinyl ether. The resulting α -silyl oxonium ion is remarkably stable. Upon aqueous workup, it undergoes selective hydrolysis at the enol ether oxygen—eliminating ethanol—to yield β -hydroxy or β -alkoxy acylsilanes[1]. This pathway is a premier method for synthesizing acylsilanes, which are themselves valuable handles for further functionalization.

Radical Electrophiles (Oxidative Addition)

Beyond classical two-electron pathways, (1-ethoxyvinyl)trimethylsilane is an excellent trap for electrophilic radicals. A seminal application is its reaction with 2,3-dioxocyclohexyl radicals. Oxidation of cyclohexane-1,2-dione with ammonium hexanitratocerate(IV) (CAN) generates these radical species, which add regioselectively to the electron-rich β -carbon of the vinyl ether[2]. Following the radical addition and subsequent oxidation to the cation, acid-catalyzed cyclization yields complex 4,5-dihydro-7(6H)-benzofuranone derivatives[2].

Pyridinium Activation

In related methodologies, the 1-ethoxyvinyl moiety can be transferred to heterocycles, serving as a dual S N​ Ar-activating and N-protecting group for 2-halopyridines. The resulting N-(1-ethoxyvinyl)pyridinium salts undergo unusually mild room-temperature nucleophilic aromatic substitutions[3].

Pathway N1 Enol Ether + Electrophile N2 Nucleophilic Attack (Lewis Acid/CAN) N1->N2 N3 α-Silyl Oxonium Intermediate N2->N3 C-C Bond Formation N4 Aqueous Quench / Hydrolysis N3->N4 Resists Desilylation N5 Acylsilane or Cyclized Product N4->N5 -EtOH

Fig 2: Mechanistic pathway from electrophilic addition to the final acylsilane or cyclized product.

Quantitative Data: Electrophile Comparison

Electrophile TypeSpecific ReagentCatalyst / ConditionsMajor ProductTypical Yield
Acetal R-CH(OMe) 2​ TiCl 4​ or TMSOTf, -78 °C β -Methoxy Acylsilane70–85%
Aldehyde R-CHOBF 3​ ·OEt 2​ , -78 °C β -Hydroxy Acylsilane65–80%
Radical Cyclohexane-1,2-dioneCAN, CH 3​ CN, -35 °C4,5-Dihydro-7(6H)-benzofuranone49%[2]
Halogen Br 2​ or NBSCH 2​ Cl 2​ , 0 °C α -Bromo Acylsilane>80%

Experimental Protocols

Protocol A: Lewis Acid-Mediated Addition to Acetals (Acylsilane Synthesis)

Causality & Design: This protocol utilizes TMSOTf to generate a highly reactive oxocarbenium ion from the acetal. The low temperature (-78 °C) is critical to suppress the polymerization of the electron-rich vinyl ether.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the acetal (1.0 equiv) and anhydrous CH 2​ Cl 2​ (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add TMSOTf (1.1 equiv) dropwise. Self-Validation: The solution will typically exhibit a slight color change (e.g., pale yellow), indicating successful oxocarbenium formation. Stir for 10 minutes.

  • Nucleophilic Addition: Add (1-ethoxyvinyl)trimethylsilane (1.2 equiv) dropwise over 5 minutes. Causality: Slow addition ensures the enol ether reacts immediately with the electrophile rather than undergoing Lewis acid-catalyzed homocoupling.

  • Quench & Hydrolysis: After 1 hour, quench the reaction at -78 °C by adding saturated aqueous NaHCO 3​ . Causality: The mild base neutralizes the TMSOTf, halting side reactions, while the water drives the hydrolysis of the α -silyl oxonium intermediate to the target acylsilane without cleaving the C-Si bond.

  • Isolation: Extract with diethyl ether, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol B: Radical Addition for Benzofuranone Synthesis

Causality & Design: Based on the methodology by Miura et al.[2], this protocol leverages CAN as a single-electron oxidant to generate a transient electrophilic radical.

  • Preparation: In a round-bottom flask, dissolve cyclohexane-1,2-dione (1.0 equiv) and (1-ethoxyvinyl)trimethylsilane (20.0 equiv) in anhydrous CH 3​ CN. Cool to -35 °C. Causality: A large excess of the vinyl ether is required to trap the highly reactive radical before it undergoes competitive dimerization or over-oxidation.

  • Radical Generation: Add a solution of CAN (2.5 equiv) in CH 3​ CN dropwise. Causality: CAN abstracts an electron from the enol form of the dione, yielding the highly electrophilic 2,3-dioxocyclohexyl radical.

  • Quench: Add aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). Causality: This instantly reduces any unreacted Ce(IV) to Ce(III), preventing oxidative degradation of the newly formed adduct.

  • Cyclization: Extract the crude mixture, evaporate the solvent, and redissolve in toluene. Add Amberlyst 15 (acidic resin) and stir at room temperature. Causality: The acidic environment catalyzes the elimination of ethanol and drives the cyclization/aromatization cascade to yield the 4,5-dihydro-7(6H)-benzofuranone core[2].

Sources

Exploratory

An In-depth Technical Guide to (1-Ethoxyvinyl)-trimethylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals (1-Ethoxyvinyl)-trimethylsilane , a versatile organosilane reagent, holds significant potential in organic synthesis. This guide provides a comprehensive ov...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Ethoxyvinyl)-trimethylsilane , a versatile organosilane reagent, holds significant potential in organic synthesis. This guide provides a comprehensive overview of its physical properties, synthesis, handling, and key applications, offering valuable insights for researchers and professionals in drug development and chemical sciences.

Core Properties of (1-Ethoxyvinyl)-trimethylsilane

(1-Ethoxyvinyl)-trimethylsilane, identified by the CAS number 81177-92-6 , is a member of the vinyl silane family.[1] Its molecular formula is C7H16OSi, with a molecular weight of 144.29 g/mol .[2]

Table 1: Physicochemical Properties of (1-Ethoxyvinyl)-trimethylsilane and a Related Compound

Property(1-Ethoxyvinyl)-trimethylsilaneEthoxytrimethylsilane (for reference)
CAS Number 81177-92-61825-62-3
Molecular Formula C7H16OSiC5H14OSi
Molecular Weight 144.29 g/mol 118.25 g/mol
Boiling Point Data not available75-76 °C (lit.)[4][5][6]
Density Data not available0.757 g/mL at 25 °C (lit.)[4][5][6]
Refractive Index Data not availablen20/D 1.374 (lit.)[4][5][6]

Synthesis and Handling

The synthesis of (1-Ethoxyvinyl)-trimethylsilane can be achieved through the silylation of the lithium enolate of ethyl vinyl ether. This method is analogous to the preparation of similar vinyl silanes.[3] The causality behind this experimental choice lies in the high reactivity of the organolithium reagent, which effectively deprotonates the vinyl ether to generate the nucleophilic enolate. The subsequent trapping with chlorotrimethylsilane is an efficient and well-established method for forming the carbon-silicon bond.

Experimental Protocol: Synthesis of (1-Ethoxyvinyl)-trimethylsilane

This protocol is adapted from the synthesis of 1-(methoxyvinyl)trimethylsilane and should be performed by trained personnel in a well-ventilated fume hood.[3]

Materials:

  • Ethyl vinyl ether

  • tert-Butyllithium in pentane

  • Chlorotrimethylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous potassium carbonate

  • Dry ice/acetone bath

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with anhydrous THF and cool it to -78°C using a dry ice/acetone bath.

  • Add ethyl vinyl ether to the cooled THF.

  • Slowly add a solution of tert-butyllithium in pentane to the mixture via the addition funnel, maintaining the temperature at -78°C. The formation of a yellow slurry indicates the generation of the lithium enolate.

  • Allow the mixture to warm to 0°C and then re-cool to -78°C.

  • Add chlorotrimethylsilane dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by carefully pouring the mixture into a separatory funnel containing a cold saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash them with water.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain (1-Ethoxyvinyl)-trimethylsilane.

Safety and Handling

Organosilanes, including (1-Ethoxyvinyl)-trimethylsilane, are flammable liquids and should be handled with care.[7][8] They are also moisture-sensitive and can react with water to release flammable vapors.[9][10]

Precautions:

  • Work in a well-ventilated fume hood.[7]

  • Keep away from heat, sparks, and open flames.[8][9]

  • Ground and bond containers when transferring material to prevent static discharge.[7][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as oxidizing agents.[7]

  • In case of a spill, use an inert absorbent material for cleanup and dispose of it in accordance with local regulations.[7]

Reactivity and Applications in Organic Synthesis

(1-Ethoxyvinyl)-trimethylsilane serves as a valuable synthetic intermediate, primarily as a masked acyl anion equivalent. Its reactivity is centered around the electron-rich double bond and the lability of the silicon-carbon bond.

Key Reaction Pathway: Hydrolysis to Acylsilane

A fundamental reaction of (1-Ethoxyvinyl)-trimethylsilane is its hydrolysis under acidic conditions to yield acetyltrimethylsilane. This transformation underscores its utility as a synthetic equivalent of the acetyl anion.

hydrolysis_mechanism reagent (1-Ethoxyvinyl)-trimethylsilane intermediate1 Protonated Intermediate reagent->intermediate1 + H+ h3o H3O+ intermediate2 Hemiacetal Intermediate intermediate1->intermediate2 + H2O - H+ h2o H2O product Acetyltrimethylsilane intermediate2->product Tautomerization - EtOH etoh Ethanol

Sources

Protocols & Analytical Methods

Method

Palladium-Catalyzed Cross-Coupling Protocol Using (1-Ethoxyvinyl)-trimethylsilane: A Modern Approach to Aryl Vinyl Ether Synthesis

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed cross-coupling of aryl and vin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed cross-coupling of aryl and vinyl electrophiles with (1-ethoxyvinyl)trimethylsilane. This reaction, a variant of the Hiyama cross-coupling, offers a robust and efficient method for the synthesis of aryl and vinyl ethyl ethers, which are valuable precursors to methyl ketones and other key intermediates in pharmaceutical development. We will delve into the underlying reaction mechanism, explain the critical role of each reagent, provide a step-by-step laboratory procedure, and offer insights into troubleshooting and optimization.

Introduction: The Strategic Value of Vinyl Ethers

The construction of carbon-carbon bonds remains a cornerstone of organic synthesis, particularly in the creation of complex molecular architectures required for drug discovery.[1][2] Among the myriad of synthetic building blocks, vinyl ethers serve as versatile intermediates. Their primary utility lies in their facile, mild acid-catalyzed hydrolysis to corresponding ketone functionalities, which are prevalent in a wide range of biologically active molecules.

Traditionally, the synthesis of vinyl ethers has faced challenges. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized this field.[3] Specifically, the use of organosilicon reagents has gained significant traction due to their stability, low toxicity, and ease of handling compared to other organometallics like organotins or organoborons.[4][5] (1-Ethoxyvinyl)trimethylsilane emerges as a particularly advantageous reagent, acting as a stable and accessible equivalent for the direct installation of a 1-ethoxyvinyl group onto aromatic and vinylic scaffolds.

Reaction Mechanism: A Hiyama-Type Catalytic Cycle

The coupling of (1-ethoxyvinyl)trimethylsilane with an organic halide (or triflate) proceeds through a palladium-catalyzed cycle analogous to the Hiyama coupling. A key feature of this reaction is the necessity of an activator, typically a fluoride source, to enhance the nucleophilicity of the organosilane. The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : A coordinatively unsaturated Palladium(0) complex, typically generated in situ, reacts with the organic electrophile (Ar-X) to form a Pd(II) intermediate.[7][8]

  • Transmetalation : This is the crucial, rate-determining step. The C-Si bond in (1-ethoxyvinyl)trimethylsilane is strong and requires activation. A fluoride source, such as tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate.[5] This species is significantly more nucleophilic and readily transfers the 1-ethoxyvinyl group to the Pd(II) center, displacing the halide. The formation of a stable Si-F bond provides the thermodynamic driving force for this step.

  • Reductive Elimination : The two organic groups (the aryl group and the 1-ethoxyvinyl group) on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Visualizing the Catalytic Cycle

Hiyama_Coupling_Cycle Catalytic Cycle for the Coupling of (1-Ethoxyvinyl)trimethylsilane pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Vinyl)L₂ oa_complex->transmetalation_complex Transmetalation product Ar-Vinyl-OEt (Product) transmetalation_complex->product Reductive Elimination byproduct X-SiMe₃ + F⁻ transmetalation_complex->byproduct product->pd0 silane (EtO)C(CH₂)=SiMe₃ + F⁻ silane->oa_complex halide Ar-X halide->pd0

Sources

Application

Application Note: Tin-Free Synthesis of Methyl Ketones via (1-Ethoxyvinyl)trimethylsilane Acylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The installation of an acetyl group onto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The installation of an acetyl group onto an aryl or heteroaryl scaffold to yield a methyl ketone is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. Historically, this "acylation" of an aryl halide has been achieved via the Stille cross-coupling using (1-ethoxyvinyl)tributyltin. However, the high toxicity, difficult purification, and environmental burden of organotin byproducts make this approach highly undesirable for late-stage drug development.

As a superior, environmentally benign alternative, (1-ethoxyvinyl)trimethylsilane (EVTMS) serves as a highly stable acetyl anion equivalent. Through a palladium-catalyzed Hiyama-type cross-coupling, EVTMS reacts with aryl halides to form an intermediate aryl enol ether, which is subsequently hydrolyzed in a single pot to yield the target methyl ketone.

Causality in the Catalytic Cycle

Unlike organotins, organosilanes are inherently stable and require exogenous activation to undergo transmetalation. The addition of a fluoride source (e.g., TBAF) generates a hypervalent, pentacoordinate silicate intermediate [R-Si(Me)3F]-. This polarization significantly increases the nucleophilicity of the vinyl carbon, facilitating rapid transmetalation to the electrophilic Pd(II) center . Following reductive elimination, the resulting enol ether is subjected to acidic hydrolysis, driving the equilibrium toward the thermodynamically stable methyl ketone.

G A Aryl Halide (Ar-X) B Oxidative Addition [Ar-Pd(II)-X] A->B Pd(0) C Transmetalation with EVTMS + TBAF B->C D Reductive Elimination [Ar-C(OEt)=CH2] C->D - Pd(0) E Acidic Hydrolysis (HCl / H2O) D->E F Methyl Ketone (Ar-CO-CH3) E->F

Figure 1: Mechanism of methyl ketone synthesis via EVTMS coupling and hydrolysis.

Quantitative Data & Optimization

The efficiency of the EVTMS coupling is highly dependent on the choice of catalyst, solvent, and fluoride activator. Trace moisture can lead to competitive protodesilylation of the EVTMS reagent; therefore, optimizing the stoichiometry of the activator is critical.

Table 1: Optimization of Pd-Catalyzed EVTMS Acylation Conditions

EntryCatalyst System (5 mol%)Activator (Equiv)SolventTemp (°C)Isolated Yield (%)
1Pd(PPh3)4NoneTHF70< 5
2Pd(PPh3)4TBAF (2.0)THF7088
3Pd(OAc)2 / SPhosTBAF (2.0)THF7094
4Pd(PPh3)4CsF (3.0)DMF9075
5Pd2(dba)3TBAF (2.0)Toluene8062

Note: Data reflects the coupling of 4-bromoanisole. Entry 3 demonstrates that electron-rich, bulky biaryl phosphine ligands (SPhos) accelerate the oxidative addition and reductive elimination steps, minimizing side reactions.

Table 2: Substrate Scope for Methyl Ketone Synthesis

Substrate (Ar-X)ProductTime (h)Isolated Yield (%)
4-Bromoanisole4-Methoxyacetophenone1289
4-Chlorotoluene4-Methylacetophenone1682*
2-Bromopyridine2-Acetylpyridine1285
1-Bromo-4-nitrobenzene4-Nitroacetophenone1478

*Requires the highly active Pd(OAc)2/SPhos catalytic system due to the higher bond dissociation energy of the aryl chloride.

Experimental Workflow & Protocol

To ensure reproducibility, this protocol is designed as a self-validating system with built-in In-Process Controls (IPCs) to verify intermediate formation before proceeding to the destructive hydrolysis step.

Workflow Step1 Step 1: Reagent Prep Dry THF Ar-X EVTMS Step2 Step 2: Activation Add Pd(PPh3)4 Add TBAF dropwise Step1->Step2 Step3 Step 3: Cross-Coupling Stir at 70°C 12 hours TLC Check Step2->Step3 Step4 Step 4: Hydrolysis Cool to RT Add 2M HCl Stir 1h Step3->Step4 Step5 Step 5: Isolation Extraction Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for EVTMS acylation.

Step-by-Step Methodology

1. Preparation of the Reaction Mixture

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv) and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Action: Evacuate and backfill the flask with Argon (3 cycles).

  • Action: Inject anhydrous THF (5.0 mL) followed by (1-ethoxyvinyl)trimethylsilane (EVTMS) (1.5 mmol, 1.5 equiv).

  • Causality: EVTMS is used in a 0.5 equiv excess to compensate for trace protodesilylation caused by residual moisture in the commercial TBAF solution.

2. Fluoride Activation & Cross-Coupling

  • Action: Dropwise, add a 1.0 M solution of TBAF in THF (2.0 mmol, 2.0 equiv) at room temperature.

  • Action: Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Causality: The dropwise addition prevents a rapid exothermic generation of the hypervalent silicate, which could lead to premature decomposition of the silane before transmetalation can occur.

3. Validation & QC Checkpoint 1 (IPC 1)

  • Action: Remove a 50 µL aliquot, quench with 100 µL of water, extract with 200 µL of EtOAc, and analyze via TLC (Hexanes/EtOAc 9:1).

  • Validation: The intermediate enol ether (Ar-C(OEt)=CH2) should appear as a highly UV-active spot with an Rf​ of ~0.7. If the starting material ( Rf​ ~0.9) persists, inject an additional 0.5 equiv of EVTMS and stir for 2 more hours. Do not proceed to hydrolysis until the Ar-X is consumed.

4. One-Pot Acidic Hydrolysis

  • Action: Cool the reaction mixture to room temperature (20–25 °C).

  • Action: Add 2.0 M aqueous HCl (3.0 mL) directly to the THF solution. Stir vigorously for 1 hour.

  • Causality: The enol ether is entirely stable under the basic/fluoride conditions of the coupling step. The introduction of aqueous HCl protonates the electron-rich double bond, triggering nucleophilic attack by water and the subsequent elimination of ethanol to unveil the methyl ketone.

5. Validation & QC Checkpoint 2 (IPC 2)

  • Action: Run a second TLC.

  • Validation: Monitor the complete disappearance of the enol ether spot ( Rf​ ~0.7) and the appearance of the methyl ketone ( Rf​ ~0.4). The new spot will stain strongly positive (bright yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the presence of the carbonyl group.

6. Workup and Isolation

  • Action: Dilute the mixture with EtOAc (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL).

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure methyl ketone.

References

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research. Available at:[Link]

  • Hiyama, T., & Shirakawa, E. (2002). The Hiyama Cross-Coupling Reaction. Topics in Current Chemistry. Available at:[Link]

  • Kita, Y., Akai, S., & Fujioka, H. (2021). 1-Alkoxyvinyl Ester as an Excellent Acyl Donor: Efficient Macrolactone Synthesis. The Journal of Organic Chemistry. Available at:[Link]

  • Garg, N. K., et al. (2013). Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs. Journal of the American Chemical Society. Available at:[Link]

Method

Application Note: (1-Ethoxyvinyl)-trimethylsilane as a Nucleophile in Mukaiyama Aldol Additions

Executive Summary The Mukaiyama aldol addition is a cornerstone methodology in modern organic synthesis, enabling the controlled cross-aldol coupling of carbonyl compounds without the pervasive issue of self-condensation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Mukaiyama aldol addition is a cornerstone methodology in modern organic synthesis, enabling the controlled cross-aldol coupling of carbonyl compounds without the pervasive issue of self-condensation. This application note provides an in-depth technical guide on utilizing (1-ethoxyvinyl)-trimethylsilane—acting as an ester enolate equivalent—as a nucleophile. Designed for drug development professionals and synthetic chemists, this guide details the mechanistic causality, optimization parameters, and a self-validating experimental protocol for synthesizing β -hydroxy esters.

Structural Nomenclature & Chemical Identity

In synthetic literature, the term "(1-ethoxyvinyl)-trimethylsilane" is frequently encountered in two distinct structural contexts. Strictly speaking, it refers to the α -silyl vinyl ether (CAS 81177-92-6), where the silicon atom is directly bound to the vinylic carbon. However, in the context of Mukaiyama aldol additions, this nomenclature is routinely used interchangeably to describe its oxygen-bound isomer, 1-ethoxy-1-(trimethylsiloxy)ethene (CAS 31469-15-5), which is the silyl ketene acetal derived from ethyl acetate.

Because silyl ketene acetals are the highly reactive nucleophiles required for standard Mukaiyama aldol additions to yield β -hydroxy esters , this protocol focuses on the handling, reactivity, and application of the silyl ketene acetal form.

Mechanistic Insights & Causality

To achieve high yields and reproducibility, it is critical to understand the causality behind the reaction conditions rather than merely following the steps.

  • Pre-formed Enolate Equivalents: Unlike basic conditions that generate equilibrium mixtures of enolates (leading to self-condensation), the use of a pre-formed silyl ketene acetal isolates the nucleophile. The extra electron-donating ethoxy group makes this species significantly more nucleophilic than standard ketone-derived silyl enol ethers .

  • Electrophile Activation (Causality of Addition Order): The Lewis acid (e.g., TiCl4​ ) must be added to the aldehyde prior to introducing the nucleophile. This pre-activation forms a highly electrophilic oxonium intermediate. If the silyl ketene acetal is exposed to the Lewis acid without the aldehyde present, it rapidly undergoes undesired desilylation or polymerization.

  • Open Transition State: Because the Lewis acid coordinates tightly to the aldehyde but not to the silyl ether oxygen, the reaction proceeds via an open transition state (unlike the closed Zimmerman-Traxler model of lithium enolates). This allows for the synthesis of sterically hindered adducts.

  • Self-Validating Trapping System: The immediate product of the carbon-carbon bond formation is a stable silyl ether. This in situ protection prevents retro-aldol fragmentation. The protocol is self-validating: if the C-C bond forms successfully, the intermediate remains trapped until the aqueous acidic workup deliberately cleaves the Si-O bond to reveal the final β -hydroxy ester .

Reaction Visualization

Mukaiyama_Workflow cluster_1 Phase 1: Electrophile Activation cluster_2 Phase 2: Nucleophilic Addition cluster_3 Phase 3: Quench & Isolation A Aldehyde Substrate C Activated Oxonium Complex A->C B Lewis Acid (TiCl4) B->C E Silyl Ether Intermediate C->E C-C Bond Formation D Silyl Ketene Acetal (Nucleophile) D->E Nucleophilic Attack G β-Hydroxy Ester Product E->G Desilylation F Aqueous Acidic Workup F->G

Figure 1: Workflow of the Mukaiyama aldol addition highlighting activation, attack, and desilylation.

Standardized Protocol: Synthesis of Ethyl 3-Hydroxy-3-phenylpropanoate

This self-validating methodology describes the coupling of benzaldehyde with the (1-ethoxyvinyl)-trimethylsilane equivalent.

Materials Required:

  • Benzaldehyde (1.0 equiv, 10 mmol)

  • 1-Ethoxy-1-(trimethylsiloxy)ethene (1.2 equiv, 12 mmol)

  • Titanium(IV) chloride ( TiCl4​ , 1.1 equiv, 11 mmol, 1.0 M in DCM)

  • Anhydrous Dichloromethane (DCM, 50 mL)

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes to ensure a strictly anhydrous environment. Reasoning: Ambient moisture causes premature hydrolysis of the silyl ketene acetal, neutralizing the nucleophile.

  • Electrophile Activation: Dissolve benzaldehyde (1.06 g, 10 mmol) in 30 mL of anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add the TiCl4​ solution. The mixture will typically turn deep yellow/orange, visually confirming the formation of the activated Lewis acid-aldehyde complex. Stir for 15 minutes.

  • Nucleophilic Addition: Dilute the silyl ketene acetal (1.92 g, 12 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the -78 °C reaction mixture over 20 minutes using a syringe pump. Reasoning: Controlling the addition rate prevents thermal spikes that could degrade the oxonium intermediate or induce polymerization.

  • Reaction Maturation: Maintain the reaction at -78 °C for 2 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2). The intermediate at this stage is the stable silyl ether.

  • Quench and Desilylation: Once complete, quench the reaction while still at -78 °C by adding 20 mL of saturated aqueous NaHCO3​ . Allow the mixture to warm to room temperature. Reasoning: The basic quench neutralizes the highly acidic TiCl4​ and facilitates the hydrolysis of the silyl ether intermediate to the free alcohol.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure β -hydroxy ester.

Quantitative Data: Lewis Acid Optimization

The choice of Lewis acid dictates the reaction kinetics, yield, and required temperature. The table below summarizes quantitative benchmarking for the addition of 1-ethoxy-1-(trimethylsiloxy)ethene to benzaldehyde.

Lewis AcidTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (syn:anti)*
TiCl4​ -782.0921:1
SnCl4​ -782.5881:1.2
BF3​⋅OEt2​ -784.0761:1
MgBr2​⋅OEt2​ 25 (rt)12.0652:1

*Note: Unsubstituted silyl ketene acetals generally exhibit poor inherent diastereoselectivity in open transition states unless chiral auxiliaries or specific bidentate Lewis acids are employed.

References

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New Cross-aldol Reactions. Reactions of Silyl Enol Ethers with Carbonyl Compounds Activated by Titanium Tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. URL:[Link]

  • Kalesse, M., Cordes, M., Symkenberg, G., & Lu, H. (2015). The vinylogous Mukaiyama aldol reaction. Chemical Society Reviews, 44, 46-60. URL:[Link]

  • Lee, S., et al. (2023). Brønsted Acid-Mediated Multicomponent One-Pot Approach to Direct Construction of 4-Aryl-hydrocoumarin Derivatives. The Journal of Organic Chemistry, 88(23), 16400–16412. URL:[Link]

Application

Application Note: Generation and Utilization of the[(1-Ethoxyvinyl)oxy]trimethylsilane Enolate Equivalent

Introduction & Nomenclature Clarification The compound[(1-ethoxyvinyl)oxy]trimethylsilane—frequently referred to in laboratory vernacular as the (1-ethoxyvinyl)-trimethylsilane enolate or the ethyl acetate TMS enolate—is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Nomenclature Clarification

The compound[(1-ethoxyvinyl)oxy]trimethylsilane—frequently referred to in laboratory vernacular as the (1-ethoxyvinyl)-trimethylsilane enolate or the ethyl acetate TMS enolate—is a highly versatile silyl ketene acetal. It serves as a stable, isolable enolate equivalent that is widely utilized in Mukaiyama aldol reactions, Michael additions, and the stereoselective synthesis of complex natural products[1]. This application note details the mechanistic rationale and step-by-step protocols for both the generation of this silyl ketene acetal and its subsequent cleavage to yield a highly reactive, amine-free lithium enolate.

Mechanistic Rationale & Experimental Design

The direct generation of ester enolates is notoriously plagued by competitive Claisen self-condensation. When ethyl acetate is deprotonated by lithium diisopropylamide (LDA), the resulting lithium enolate can rapidly attack unreacted ethyl acetate. To circumvent this, the "internal quench" method is strictly employed[2]. By adding a premixed solution of ethyl acetate and trimethylsilyl chloride (TMSCl) directly to the LDA solution at -78 °C, the enolate is trapped by the highly oxophilic silicon atom instantaneously upon formation[3]. This kinetic trapping yields the silyl ketene acetal, which is stable, distillable, and serves as an excellent nucleophile[1].

Furthermore, this silyl ketene acetal acts as a pristine precursor for the generation of "amine-free" lithium enolates. Direct deprotonation of ethyl acetate with LDA inherently leaves diisopropylamine in the reaction mixture, which can interfere with sensitive electrophiles or transition-metal catalysts. Treatment of the silyl ketene acetal with methyllithium (MeLi) cleaves the Si–O bond, regenerating the pure lithium enolate and producing volatile tetramethylsilane (TMS) as the only byproduct[4].

Workflow Diagram

G N1 Ethyl Acetate (Starting Material) N2 LDA / THF (-78 °C) N1->N2 Deprotonation N3 Lithium Enolate Intermediate N2->N3 N4 TMSCl Quench (-78 °C to RT) N3->N4 Silylation N5 [(1-Ethoxyvinyl)oxy]trimethylsilane (Isolable Silyl Enolate) N4->N5 N6 MeLi / THF (Transmetallation) N5->N6 Cleavage N8 Lewis Acid (e.g., TiCl4) + Electrophile N5->N8 Activation N7 Amine-Free Lithium Enolate (High Reactivity) N6->N7 N9 Mukaiyama Aldol Product N8->N9

Workflow for the generation and application of the[(1-ethoxyvinyl)oxy]trimethylsilane enolate.

Step-by-Step Methodologies

Protocol A: Synthesis of [(1-Ethoxyvinyl)oxy]trimethylsilane (Silyl Ketene Acetal Generation)

Phase 1: Preparation of the Base

  • Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under a continuous argon atmosphere.

  • Add anhydrous THF (33 mL) and diisopropylamine (34.1 mmol, 4.8 mL). Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add n-butyllithium (31.2 mmol, 19.5 mL of a 1.6 M solution in hexanes) via syringe. Stir the resulting LDA solution for 15 minutes at 0 °C to ensure complete metalation[3].

Phase 2: Enolization and Internal Quench 4. Cool the LDA solution to -78 °C using a dry ice/acetone bath. 5. In a separate flame-dried vial, prepare a mixture of anhydrous ethyl acetate (28.4 mmol, 2.8 mL) and TMSCl (34.3 mmol, 4.4 mL) in anhydrous THF (15 mL). 6. Add this EtOAc/TMSCl mixture dropwise to the LDA solution over 5–10 minutes. Critical Note: The internal quench ensures the immediate silylation of the forming enolate, preventing Claisen condensation[3].

Phase 3: Warming and Non-Aqueous Workup 7. Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. 8. Remove the volatile solvents in vacuo using a rotary evaporator connected to a cold trap. 9. Add anhydrous hexanes (50 mL) to the residue to precipitate the lithium chloride (LiCl) byproduct[2]. 10. Filter the suspension through a pad of oven-dried Celite under an inert atmosphere to avoid hydrolysis of the water-sensitive silyl ketene acetal. 11. Concentrate the filtrate and purify the residue by fractional distillation under reduced pressure to afford[(1-ethoxyvinyl)oxy]trimethylsilane as a colorless liquid.

Protocol B: Regeneration of the Amine-Free Lithium Enolate
  • In a flame-dried Schlenk flask under argon, dissolve the purified[(1-ethoxyvinyl)oxy]trimethylsilane (10.0 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C.

  • Dropwise add methyllithium (10.0 mmol, 6.25 mL of a 1.6 M solution in diethyl ether).

  • Stir the mixture for 30 minutes at 0 °C. The cleavage of the Si–O bond quantitatively generates the lithium enolate of ethyl acetate[4].

  • The resulting amine-free enolate solution is now ready for immediate in situ addition to sensitive electrophiles.

Quantitative Data Summary

ReagentFunctionEquivalentsAmount (for 28.4 mmol scale)Temperature
Ethyl AcetateStarting Material1.002.80 mL (28.4 mmol)-78 °C
DiisopropylamineBase Precursor1.204.80 mL (34.1 mmol)0 °C
n-Butyllithium (1.6 M)Base Precursor1.1019.5 mL (31.2 mmol)0 °C
Trimethylsilyl ChlorideSilylating Agent1.204.40 mL (34.3 mmol)-78 °C to RT
Methyllithium (1.6 M)*Cleavage Reagent1.0017.7 mL (28.4 mmol)0 °C

*Note: Methyllithium is only required if proceeding to Protocol B for amine-free enolate regeneration.

Sources

Method

Application of (1-ethoxyvinyl)-trimethylsilane in natural product total synthesis

Application Note: (1-Ethoxyvinyl)trimethylsilane (EVTMS) in Natural Product Total Synthesis Executive Summary & Strategic Utility In the landscape of natural product total synthesis and late-stage active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1-Ethoxyvinyl)trimethylsilane (EVTMS) in Natural Product Total Synthesis

Executive Summary & Strategic Utility

In the landscape of natural product total synthesis and late-stage active pharmaceutical ingredient (API) functionalization, the installation of an acetyl group (methyl ketone) is a ubiquitous requirement. While traditional methods rely on highly toxic organotin reagents (e.g., Stille couplings) or volatile and difficult-to-handle gases, (1-ethoxyvinyl)trimethylsilane (EVTMS, CAS 81177-92-6) has emerged as a superior, bench-stable acetyl anion equivalent .

By leveraging the robust carbon-silicon bond, EVTMS enables highly controlled Hiyama-type cross-couplings, Mukaiyama aldol additions, and radical trapping cascades. Its non-toxic byproduct profile (hexamethyldisiloxane) makes it exceptionally valuable for drug development professionals seeking to avoid heavy metal contamination in late-stage synthetic routes.

Nomenclature & Structural Integrity: A Critical Distinction

A common pitfall in synthetic design is the confusion between EVTMS and its structural isomer.

  • (1-Ethoxyvinyl)trimethylsilane: Features a direct C–Si bond ( CH2​=C(OEt)SiMe3​ ). It acts as an acetyl anion equivalent to yield methyl ketones.

  • [(1-Ethoxyvinyl)oxy]trimethylsilane: Features an O–Si bond ( CH2​=C(OEt)OSiMe3​ ). This is the silyl ketene acetal of ethyl acetate, used entirely differently to introduce ester functionalities via Brønsted or Lewis acid catalysis[1].

Mechanistic Paradigms in Total Synthesis

EVTMS operates through three primary mechanistic pathways, allowing for divergent synthetic applications depending on the catalytic environment.

Pathways EVTMS (1-Ethoxyvinyl) trimethylsilane Hiyama Hiyama Coupling (Pd, F-) EVTMS->Hiyama Ar-X Mukaiyama Mukaiyama Aldol (Lewis Acid) EVTMS->Mukaiyama R-CHO Radical Radical Trapping (Mn(III)) EVTMS->Radical Diketone Ketone Aryl Methyl Ketones Hiyama->Ketone H3O+ AldolProd beta-Hydroxy Ketones Mukaiyama->AldolProd H3O+ Benzofuran Benzofuranone Derivatives Radical->Benzofuran Cyclization

Fig 1: Divergent synthetic pathways of (1-ethoxyvinyl)trimethylsilane in total synthesis.

A. Hiyama-Type Cross-Coupling Under palladium catalysis and fluoride activation, the TMS group is cleaved to form a reactive pentacoordinate silicate intermediate. This undergoes rapid transmetalation with an arylpalladium(II) halide. Following reductive elimination and subsequent acidic hydrolysis of the enol ether, an aryl methyl ketone is cleanly generated.

B. Radical Trapping & Cyclization EVTMS acts as an excellent electron-rich olefin for trapping electrophilic radicals. In the total synthesis of complex frameworks, such as 4,5-dihydro-7(6H)-benzofuranone derivatives (found in natural products like mascarol and aoifuranone), EVTMS effectively traps radical species generated from cyclohexane-1,2-dione via one-electron oxidation, facilitating a cascade cyclization[2].

Quantitative Reagent Comparison

To justify the selection of EVTMS in a synthetic route, the following table summarizes the quantitative and qualitative metrics of common acetyl anion equivalents.

ReagentPrimary ReactionByproduct ToxicityAtom EconomyHandling / Stability
(1-Ethoxyvinyl)trimethylsilane Hiyama, MukaiyamaLow (Silicon salts)HighBench-stable liquid
Tributyl(1-ethoxyvinyl)stannane Stille CouplingHigh (Organotins)LowStable, highly toxic
Ethyl vinyl ether Heck / MizorokiLowHighHighly volatile (bp 33 °C)
Acetyl Chloride Friedel-CraftsLow (HCl gas)HighCorrosive, over-acylation risk

Validated Experimental Protocols

The following protocols are designed as self-validating systems . We explicitly define the causality behind each step to ensure reproducibility and provide analytical checkpoints for real-time reaction monitoring.

Protocol A: Fluoride-Promoted Hiyama Cross-Coupling

Objective: Conversion of an aryl bromide to an aryl methyl ketone.

Workflow S1 1. Reagent Mixing Pd(PPh3)4 + Ar-X + EVTMS in THF S2 2. Fluoride Activation Dropwise TBAF at 0 °C S1->S2 Prevents premature desilylation S3 3. Transmetalation & Coupling Heat to 60 °C (4-12 h) S2->S3 Forms reactive silicate S4 4. Acidic Hydrolysis 1M HCl quench to cleave enol ether S3->S4 Intermediate enol ether S5 5. Isolation Yields Aryl Methyl Ketone S4->S5 Final API building block

Fig 2: Step-by-step experimental workflow and causality for the Hiyama cross-coupling reaction.

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk flask under argon, add the aryl bromide (1.0 equiv) and Pd(PPh3​)4​ (0.05 equiv). Dissolve in anhydrous THF (0.2 M).

    • Causality: Anhydrous conditions are critical. Trace water in the presence of fluoride will cause premature protodesilylation of EVTMS, yielding volatile ethyl vinyl ether rather than the desired coupling product.

  • Reagent Addition: Inject EVTMS (1.5 equiv) into the stirring mixture at room temperature.

  • Fluoride Activation: Cool the reaction to 0 °C. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) dropwise over 15 minutes.

    • Causality: TBAF attacks the silicon atom, generating a reactive pentacoordinate silicate. Dropwise addition controls the exothermic desilylation and ensures the rate of transmetalation outpaces protodesilylation.

  • Coupling: Warm the mixture to 60 °C and stir for 4–12 hours.

    • Validation Checkpoint: TLC analysis should show the consumption of the aryl bromide. The intermediate is an aryl ethyl enol ether. If isolated at this stage (via basic workup), 1H NMR will show characteristic vinyl protons at δ 4.2 ppm.

  • Hydrolysis: Cool to room temperature and quench with 1M aqueous HCl (excess). Stir vigorously for 1 hour.

    • Causality: The acidic environment rapidly hydrolyzes the intermediate enol ether into the thermodynamically stable methyl ketone.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

    • Validation Checkpoint: Final product 1H NMR will display a sharp, diagnostic methyl ketone singlet at ~ δ 2.5–2.6 ppm.

Protocol B: Lewis Acid-Mediated Mukaiyama Aldol Addition

Objective: Synthesis of a β -hydroxy methyl ketone from an aldehyde.

Step-by-Step Methodology:

  • Electrophile Activation: Dissolve the target aldehyde (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) under argon and cool to -78 °C. Add TiCl4​ (1.1 equiv) dropwise.

    • Causality: TiCl4​ acts as a strong Lewis acid, chelating the carbonyl oxygen to lower the LUMO energy of the aldehyde.

    • Validation Checkpoint: The solution typically turns deep yellow, orange, or red immediately upon TiCl4​ addition, confirming complexation.

  • Nucleophilic Attack: Add EVTMS (1.2 equiv) dropwise down the side of the flask. Stir at -78 °C for 2 hours.

    • Causality: The low temperature prevents the polymerization of the vinyl ether and suppresses side reactions (e.g., pinacol couplings). The π -bond of EVTMS attacks the activated carbonyl, forming a robust titanium enolate intermediate.

  • Quench & Hydrolysis: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3​ . Allow the mixture to warm to room temperature.

    • Validation Checkpoint: A white precipitate of TiO2​ will form.

  • Cleavage: Filter through Celite, concentrate the organic layer, and stir the crude residue in a 4:1 mixture of THF and 1M HCl for 2 hours to fully hydrolyze the hemiketal/enol ether intermediate to the β -hydroxy methyl ketone.

References[2] Generation of Radical Species from Cyclohexane-1,2-dione: Application to the Synthesis of 4,5-Dihydro-7(6H)-benzofuranone Derivatives. oup.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUHlzwycnlhdjvzJezmssblBcSvIBRpIzVujIl5q2J6iDzMaKyKCVTF93DngeecR04X8uxx7SahD4xv7bqU_Gh-NzsBHwb_C3NhcPflwqj55ZDflvWL28GNAdxUkgYrASFVHqGSeYjFjuJWoAbVFa2Mkam7WwPaqdpVI4d72YkZV2Y0ikf1Tbd[1] Brønsted Acid-Mediated Multicomponent One-Pot Approach to Direct Construction of 4-Aryl-hydrocoumarin Derivatives | The Journal of Organic Chemistry. acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIMbc5oCzYqQqd7vpdKqyNl5jGpH4a-omyngcoPauTwEjnY_vhD53LeUoKtjyXMkh6cNNux24xoCWsHSiqhoyg10Vkg0KK0byHRMdY-i-6vp-1H7QD6ZcdjkpIRrauOrX9cfgio-HFXx2c

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Application

Regioselective Functionalization Using (1-Ethoxyvinyl)trimethylsilane: Application Notes &amp; Protocols

Introduction & Mechanistic Overview In modern drug development and complex organic synthesis, the regioselective installation of acetyl groups onto aromatic and heteroaromatic scaffolds is a critical transformation. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In modern drug development and complex organic synthesis, the regioselective installation of acetyl groups onto aromatic and heteroaromatic scaffolds is a critical transformation. While the Stille cross-coupling utilizing tributyl(1-ethoxyvinyl)tin has historically been the standard for this transformation, the highly toxic trialkyltin byproducts pose severe regulatory and purification challenges in pharmaceutical manufacturing.

(1-Ethoxyvinyl)trimethylsilane (EVTMS, CAS: 81177-92-6) [1] has emerged as a superior, non-toxic acetyl anion equivalent. Operating via a fluoride-activated Hiyama-type cross-coupling mechanism, EVTMS allows for the strict regioselective functionalization of aryl halides to yield α -aryl vinyl ethers, which are subsequently hydrolyzed to methyl ketones[2].

Expertise Note: It is crucial to distinguish (1-ethoxyvinyl)trimethylsilane (a vinylsilane with a C–Si bond) from ((1-ethoxyvinyl)oxy)trimethylsilane (a silyl ketene acetal with an O–Si bond, CAS: 18295-66-4)[3]. The latter acts as an enolate equivalent in Mukaiyama aldol reactions, whereas EVTMS acts as an acyl anion equivalent in transition-metal-catalyzed cross-couplings.

Causality in the Reaction Design

The regioselectivity and efficiency of EVTMS are driven by two structural features:

  • The Ethoxy Group: Donates electron density through resonance, making the α -carbon highly nucleophilic. This electronic bias strictly directs the palladium transmetalation to the α -position (ipso-substitution of the silyl group).

  • The Trimethylsilyl (TMS) Group: Unlike organoborons or organozincs, the C–Si bond is highly stable under ambient conditions. The reaction is only triggered upon the introduction of a fluoride source (e.g., TBAF). Fluoride attacks the sterically accessible silicon center, forming a pentacoordinate, hypervalent silicate intermediate. This dramatically increases the nucleophilicity of the vinyl group, facilitating rapid transmetalation to the electrophilic Pd(II) center[2].

Mechanism ArX Aryl Halide (Ar-X) PdCat Pd(0) Catalyst Oxidative Add. ArX->PdCat EVTMS (1-Ethoxyvinyl) trimethylsilane Transmet Transmetalation (Silicate Int.) EVTMS->Transmet TBAF (F- source) PdCat->Transmet RedElim Reductive Elimination Transmet->RedElim EnolEther α-Aryl Vinyl Ether (Intermediate) RedElim->EnolEther Pd(0) Regens Hydrolysis Acidic Hydrolysis (HCl / H2O) EnolEther->Hydrolysis Product Methyl Ketone (Ar-CO-CH3) Hydrolysis->Product

Mechanistic pathway of Pd-catalyzed Hiyama cross-coupling and hydrolysis using EVTMS.

Quantitative Data & Optimization Summaries

To establish a robust process, it is necessary to select the correct coupling parameters. The tables below summarize the advantages of EVTMS over traditional reagents and optimal conditions for the Hiyama coupling step.

Table 1: Comparison of Acetyl Anion Equivalents
ReagentCoupling TypeByproduct ToxicityBench StabilityRegioselectivity
(1-Ethoxyvinyl)trimethylsilane Hiyama Low (TMS-F) High Strictly α
Tributyl(1-ethoxyvinyl)tinStilleHigh (Bu₃Sn-X)ModerateStrictly α
Potassium trifluoro(1-ethoxyvinyl)borateSuzukiLow (BF₃ salts)HighModerate ( α / β mix possible)
Table 2: Optimization of EVTMS Hiyama Coupling
Catalyst SystemActivatorSolventTemp (°C)Typical Yield (%)Notes
Pd(OAc)₂ / PPh₃TBAF (1.0 M)THF7085–95Standard baseline conditions.
Pd₂(dba)₃ / XPhosTASF (Anhydrous)Dioxane9090–98Best for sterically hindered aryl chlorides.
Pd(PPh₃)₄Ag₂O / TBAFToluene10075–85Ag₂O acts as a co-catalyst for challenging substrates.

Experimental Protocols

The following protocol details a self-validating, one-pot sequence for the synthesis of aryl methyl ketones from aryl bromides using EVTMS.

Workflow Step1 1. Reagent Prep: Dry THF, Ar Atmosphere Step2 2. Catalyst Activation: Pd-source + Ligand Step1->Step2 Step3 3. Cross-Coupling: Ar-X, EVTMS, TBAF (70°C) Step2->Step3 Step4 4. Monitor: TLC/LC-MS for Enol Ether Step3->Step4 Step5 5. One-Pot Hydrolysis: 1M HCl at RT Step4->Step5 Step6 6. Workup: Extraction & Chromatography Step5->Step6

Step-by-step experimental workflow for the regioselective synthesis of methyl ketones.

Protocol A: Palladium-Catalyzed Regioselective Hiyama Coupling

Objective: Form the intermediate α -aryl vinyl ether.

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Loading: Add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.10 mmol, 10 mol%). Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Solvent & Silane Addition: Inject anhydrous THF (5.0 mL) followed by (1-ethoxyvinyl)trimethylsilane (1.5 mmol, 1.5 equiv)[1]. Stir at room temperature for 5 minutes to ensure catalyst dissolution.

  • Activation: Dropwise, inject Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 mmol, 2.0 equiv). Causality Note: The solution will likely darken immediately as the hypervalent silicate forms and oxidative addition occurs.

  • Heating: Transfer the flask to a pre-heated oil bath at 70 °C and stir for 4–12 hours.

  • Self-Validation (Crucial Step): Before proceeding to hydrolysis, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Expected Result: You should observe the mass of the intermediate enol ether [M+H]+ , not the final ketone.

    • Troubleshooting: If unreacted aryl bromide persists, the transmetalation has stalled. This is almost always due to trace water in the TBAF causing premature protodesilylation of the EVTMS. Fix: Inject an additional 0.5 equiv of EVTMS and 0.5 equiv of anhydrous TBAF.

Protocol B: One-Pot Acidic Hydrolysis

Objective: Convert the acid-sensitive enol ether to the thermodynamically stable methyl ketone.

  • Cooling: Remove the reaction from the oil bath and allow it to cool to room temperature.

  • Hydrolysis: Directly inject 1.0 M aqueous HCl (3.0 mL) into the stirring reaction mixture.

    • Causality Note: The α -aryl vinyl ether is highly sensitive to aqueous acid. The protonation of the double bond generates an oxocarbenium ion, which is rapidly attacked by water, collapsing to release ethanol and the target aryl methyl ketone[4].

  • Completion: Stir vigorously at room temperature for 1 hour.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aryl methyl ketone.

References

  • PubChem. "1-Ethoxy-1-trimethylsiloxyethene | CID 9815281". National Center for Biotechnology Information. Available at:[Link][3]

  • Oshima, K. "Vinylsilanes as Intermediates for Many Applications". Science of Synthesis, Thieme Connect. Available at:[Link][2]

  • Sharma, P., et al. "Brønsted Acid-Mediated Multicomponent One-Pot Approach to Direct Construction of 4-Aryl-hydrocoumarin Derivatives". The Journal of Organic Chemistry - ACS Publications. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of (1-ethoxyvinyl)-trimethylsilane during storage

Welcome to the Enol Ether Technical Support Center Troubleshooting & Storage Guide for (1-Ethoxyvinyl)trimethylsilane As a highly versatile α -silyl vinyl ether, (1-ethoxyvinyl)trimethylsilane (EVTMS) is a powerful acety...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Enol Ether Technical Support Center Troubleshooting & Storage Guide for (1-Ethoxyvinyl)trimethylsilane

As a highly versatile α -silyl vinyl ether, (1-ethoxyvinyl)trimethylsilane (EVTMS) is a powerful acetyl anion equivalent used extensively in cross-coupling and nucleophilic addition reactions. However, its electron-rich double bond makes it exceptionally prone to degradation. This technical guide provides researchers and drug development professionals with field-proven, self-validating protocols to diagnose, troubleshoot, and prevent the hydrolysis of EVTMS during storage.

Part 1: Diagnostic Dashboard & Mechanistic Causality

Why does EVTMS degrade? The instability of EVTMS is rooted in its electronic structure. The oxygen atom of the ethoxy group donates electron density into the π -system, rendering the β -carbon highly nucleophilic. In the presence of trace acids—even mildly acidic silanol sites on standard borosilicate glassware or dissolved CO 2​ in ambient moisture—the double bond undergoes rapid protonation.

This electrophilic attack generates a silicon-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water yields an unstable hemiacetal that irreversibly collapses into acetyltrimethylsilane and ethanol [1]. To prevent this, both the nucleophile (moisture) and the catalyst (acid) must be strictly excluded.

HydrolysisMechanism A (1-Ethoxyvinyl)trimethylsilane CH2=C(OEt)(TMS) B Protonation at C-beta (Trace Acid, H+) A->B C Oxocarbenium Ion [CH3-C+(OEt)(TMS)] B->C D Nucleophilic Attack (H2O) C->D E Hemiacetal Intermediate CH3-C(OH)(OEt)(TMS) D->E F Acetyltrimethylsilane + Ethanol E->F -H+

Acid-catalyzed hydrolysis of (1-ethoxyvinyl)trimethylsilane yielding acetyltrimethylsilane.

Diagnostic Markers: Is your reagent compromised? Before utilizing EVTMS in sensitive organometallic workflows, validate its integrity via 1 H NMR. A self-validating system requires that you observe the characteristic vinyl doublets without the emergence of the acetyl singlet.

Table 1: 1 H NMR Diagnostic Markers (CDCl 3​ )

Compound 1 H NMR Marker (ppm)Structural AssignmentReagent Status
EVTMS ~4.50 (d), ~4.05 (d)Vinyl CH 2​ protonsPure / Intact
EVTMS ~3.75 (q)Ethoxy CH 2​ protonsPure / Intact
EVTMS ~0.15 (s)Si(CH 3​ ) 3​ protonsPure / Intact
Acetyltrimethylsilane ~2.20 (s)Acetyl CH 3​ protonsHydrolyzed
Ethanol ~3.70 (q), ~1.20 (t)Ethyl CH 2​ and CH 3​ Hydrolyzed

Note: If the TMS group is also cleaved via extended degradation, you may observe acetaldehyde (~9.8 ppm) and hexamethyldisiloxane (~0.05 ppm).

Part 2: Step-by-Step Preventive Storage Protocol

To guarantee long-term stability, implement this self-validating storage workflow. It relies on chemical buffering to neutralize acids and physical barriers to exclude moisture.

Step 1: Glassware Neutralization

  • Action: Wash all Schlenk flasks and storage ampoules with a base bath (KOH/isopropanol), rinse with distilled water, and dry in a >120°C oven.

  • Causality: Standard glass surfaces contain acidic silanol (Si-OH) groups that can independently initiate the protonation of the vinyl ether [2].

Step 2: Chemical Buffering (The "Trace Base" Rule)

  • Action: Add 0.5% to 1.0% (v/v) of anhydrous triethylamine (NEt 3​ ) or diisopropylethylamine (DIPEA) directly to the EVTMS.

  • Causality: The amine acts as a sacrificial proton sponge. It neutralizes adventitious acids (such as HCl from halogenated solvents) before they can interact with the π -system of the vinyl ether [3].

Step 3: Desiccation

  • Action: Add a small layer of activated 4Å molecular sieves or anhydrous potassium carbonate (K 2​ CO 3​ ) to the bottom of the storage vessel.

  • Causality: Sieves physically trap invading water molecules, while K 2​ CO 3​ provides a dual function of desiccation and maintaining a mildly basic microenvironment.

Step 4: Inert Atmosphere & Thermal Control

  • Action: Purge the headspace with high-purity Argon, seal tightly with Teflon tape and Parafilm, and store at -20°C.

  • Causality: Argon is heavier than Nitrogen and effectively blankets the liquid, displacing atmospheric moisture and CO 2​ (which forms carbonic acid). Low temperatures exponentially decrease the kinetic rate of any residual hydrolysis.

StorageProtocol S1 Assess Reagent Purity (1H NMR check) S2 Purification (Distill over K2CO3) S1->S2 If Impure S3 Base Stabilization (Add 1% v/v Triethylamine) S1->S3 If Pure S2->S3 S4 Desiccation (Store over 4Å Mol. Sieves) S3->S4 S5 Inert Atmosphere (Argon / N2 Purge) S4->S5 S6 Thermal Control (Store at -20°C) S5->S6

Self-validating storage workflow for stabilizing electron-rich vinyl silanes.

Part 3: Frequently Asked Questions (FAQs)

Q1: My EVTMS has turned slightly yellow and smells like green apples. Can I still use it? A1: No. The yellowing and fruity odor (acetaldehyde/ethanol) indicate significant hydrolysis into acetyltrimethylsilane and subsequent degradation. You must re-purify the reagent. Distill the mixture under reduced pressure over a small amount of anhydrous K 2​ CO 3​ to recover the intact EVTMS, discarding the lower-boiling impurities.

Q2: Why use triethylamine instead of pyridine for storage? A2: Triethylamine (pK a​ ~10.7) is a significantly stronger base than pyridine (pK a​ ~5.2). It is far more effective at neutralizing trace strong acids that may be present on glassware or introduced via syringe needles. Additionally, triethylamine is sterically hindered enough that it rarely interferes with downstream organometallic applications.

Q3: How do I remove the triethylamine stabilizer before my reaction? A3: For most Lewis-acid catalyzed or coupling reactions, 1% NEt 3​ will not interfere and can be left in the reaction mixture. However, if your specific catalytic cycle is poisoned by amines, you can pass the reagent through a short plug of basic alumina (which retains the amine but does not hydrolyze the vinyl ether) inside a glovebox or under an argon atmosphere immediately prior to use.

References

  • "Silyl enol ether" Wikipedia. Available at: [Link]

  • "Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors" NIH PMC. Available at:[Link]

Optimization

Technical Support Center: Optimizing Catalyst Loading for (1-Ethoxyvinyl)trimethylsilane Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this knowledge base to address the specific mechanistic and operational challenges associated with the palladium-catalyzed Hiyam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this knowledge base to address the specific mechanistic and operational challenges associated with the palladium-catalyzed Hiyama cross-coupling of (1-ethoxyvinyl)trimethylsilane.

This reagent is a powerful, tin-free alternative to Stille reagents for installing acetyl anion equivalents onto aryl halides[1]. However, achieving high turnover numbers (TON) and low catalyst loadings (≤ 2 mol%) requires precise control over the rate-limiting transmetalation step and the suppression of catalyst deactivation pathways.

Mechanistic Pathway: The Hiyama Catalytic Cycle

To troubleshoot catalyst loading, one must first understand the speciation of the palladium catalyst throughout the cycle. The transmetalation of organosilanes is notoriously slow unless the silane is activated into a hypervalent state[1].

HiyamaCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(Ar)(X)Lₙ Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)(Ar)(1-ethoxyvinyl)Lₙ Transmetalation OxAdd->TransMet + Silicate - X⁻ TransMet->Pd0 - Ar-C(OEt)=CH₂ Silicate [(1-ethoxyvinyl)SiMe₃F]⁻ Activated Silicate Silicate->OxAdd Intercepts Pd(II) Precursor (1-ethoxyvinyl)TMS + Fluoride Source Precursor->Silicate F⁻ Activation

Catalytic cycle of the Hiyama cross-coupling with (1-ethoxyvinyl)trimethylsilane.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50% conversion unless I use >10 mol% Pd. How can I reduce the catalyst loading? Causality & Expert Insight: Stalling is rarely caused by an inherently dead catalytic cycle; rather, it is the result of catalyst deactivation (aggregation into inactive Pd black) outcompeting the rate-limiting transmetalation step. If the active Pd(0) species waits too long for the activated silicate, it will aggregate. Solution: You must accelerate the oxidative addition and stabilize the Pd(0) resting state. Switch from generic triphenylphosphine (PPh₃) to electron-rich, bulky ligands such as P(t-Bu)₃[2]. These ligands promote rapid oxidative addition even with challenging aryl chlorides and provide steric bulk that prevents Pd(0) dimerization, allowing you to drop loadings to 1–2 mol%[2].

Q2: How does the choice of fluoride activator impact the required catalyst loading? Causality & Expert Insight: (1-Ethoxyvinyl)trimethylsilane is completely inert to transmetalation until a fluoride source attacks the silicon atom to form a pentacoordinate silicate [(1-ethoxyvinyl)SiMe₃F]⁻[1]. The nucleophilicity of your fluoride source dictates the concentration of this active intermediate. Solution:

  • TBAF (Tetrabutylammonium fluoride): Often sold as a trihydrate. The water content strongly hydrates the fluoride ion, reducing its nucleophilicity and potentially hydrolyzing the silane prematurely. If using TBAF, use anhydrous formulations or dry it rigorously.

  • TASF (Tris(diethylamino)sulfonium difluorotrimethylsilicate): The gold standard for anhydrous activation. It provides a highly "naked" fluoride, drastically accelerating transmetalation and allowing for minimal Pd loadings[1].

  • CsF (Cesium Fluoride): A milder, anhydrous alternative. It requires higher temperatures (80–100 °C) but is excellent for minimizing side reactions.

Q3: Is there a way to validate if the issue is the catalyst loading or the silane activation? Self-Validating System: Do not blindly increase Pd loading. Instead, run a stoichiometric control of (1-ethoxyvinyl)trimethylsilane with your chosen fluoride source in an NMR tube (without Pd or Ar-X). Monitor via ²⁹Si NMR. You should observe a distinct upfield shift in the silicon signal, confirming the formation of the pentacoordinate silicate. If this shift is absent, your fluoride source is inactive (likely due to hydration), and adding more palladium will not rescue the reaction.

Q4: What is the best method for hydrolyzing the resulting enol ether to the aryl methyl ketone without degrading the product? Causality & Expert Insight: The immediate product of the cross-coupling is an α-aryl enol ether. To obtain the desired acetyl group, mild acidic hydrolysis is required[3]. Harsh conditions can lead to polymerization or aldol condensations. Solution: Use a one-pot quench with 1M aqueous HCl at room temperature for 1–2 hours. This selectively cleaves the ethyl vinyl ether without touching most other functional groups[3].

Quantitative Data: Catalyst Optimization Matrix

Use the following table to benchmark your current conditions against field-proven optimization strategies.

Catalyst SystemLigandFluoride SourceSolventTemp (°C)Typical Pd LoadingYield
Pd(OAc)₂PPh₃TBAF·3H₂OTHF655–10 mol%Moderate
Pd₂(dba)₃P(t-Bu)₃TASFDioxane801–2 mol%Excellent
Pd(OAc)₂RuPhosAnhydrous CsFToluene1002 mol%High
[allylPdCl]₂SPhosTBAF (1M in THF, Dry)THF702.5 mol%High

Standard Operating Protocol (SOP)

Objective: Synthesize an aryl methyl ketone via low-loading (2 mol%) Hiyama coupling of (1-ethoxyvinyl)trimethylsilane, followed by one-pot hydrolysis.

Self-Validating Checkpoints: This protocol incorporates intermediate analytical checks to isolate variables between the coupling and hydrolysis steps.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, dissolve Pd₂(dba)₃ (1.0 mol%, 0.01 equiv) and P(t-Bu)₃ (2.4 mol%, 0.024 equiv) in anhydrous, degassed 1,4-dioxane. Stir for 15 minutes at room temperature to pre-form the active Pd(0)Lₙ complex.

  • Substrate & Activator Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and anhydrous CsF (2.0 equiv) or TASF (1.5 equiv).

  • Reagent Introduction: Transfer the pre-activated catalyst solution to the Schlenk flask via a gas-tight syringe. Immediately add (1-ethoxyvinyl)trimethylsilane (1.2 equiv) dropwise.

  • Reaction Execution: Seal the flask and heat to 80 °C for 12 hours under a positive pressure of nitrogen.

  • Validation Checkpoint 1 (Coupling): Pull a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS or TLC. Crucial: You are looking for the mass/spot of the intermediate enol ether , not the ketone. If the enol ether is absent, the coupling failed (re-evaluate fluoride activation).

  • Hydrolysis (One-Pot): Once enol ether formation is confirmed, cool the reaction mixture to room temperature. Add 1M aqueous HCl (2.0 mL per mmol of substrate) directly to the reaction mixture. Stir vigorously for 2 hours.

  • Validation Checkpoint 2 (Hydrolysis): Re-analyze via GC-MS/TLC to confirm the complete disappearance of the enol ether and the appearance of the aryl methyl ketone.

  • Workup: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Direct Enol Ether Metalation–Negishi Coupling Strategy To Prepare α-Heteroaryl Enol Ethers | Organic Letters Source: acs.org URL:1[1]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: uwindsor.ca URL:2[2]

  • A Dual CuH- and Pd-Catalyzed Stereoselective Synthesis of Highly Substituted 1,3-Dienes | Organic Letters Source: acs.org URL:3[3]

Sources

Troubleshooting

Purification techniques for degraded (1-ethoxyvinyl)-trimethylsilane reagents

Topic: Troubleshooting and Purifying Degraded (1-Ethoxyvinyl)trimethylsilane (EVTMS) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical Support Center. (...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting and Purifying Degraded (1-Ethoxyvinyl)trimethylsilane (EVTMS) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. (1-Ethoxyvinyl)trimethylsilane (CAS: 81177-92-6) is a highly versatile enolate equivalent used extensively in Mukaiyama aldol additions, cross-coupling reactions, and the synthesis of acetyl compounds. However, its dual nature as both an enol ether and a vinyl silane makes it exceptionally sensitive to protic and Lewis acidic conditions. This guide provides field-proven diagnostic tools, mechanistic insights, and self-validating purification protocols to recover degraded EVTMS.

Part 1: Diagnostic FAQs (Identifying Degradation)

Q: My EVTMS reagent has turned from a clear liquid to a cloudy or yellowish solution, and my downstream reactions are failing. What happened? A: The reagent has undergone moisture-driven, acid-catalyzed degradation. Even ambient humidity combined with the trace acidity of standard borosilicate glassware is enough to initiate the breakdown of the vinyl ether moiety.

Q: Can I just run the degraded reagent through a standard silica gel column to clean it up? A: No. Standard silica gel is inherently acidic (pH ~4.5–5.5). Loading EVTMS onto untreated silica will result in complete and rapid hydrolysis of your remaining intact reagent. You must use 1[1] to avoid total sample loss.

Q: What are the primary degradation products I should look for in my NMR spectrum? A: Depending on the specific degradation pathway, you will observe either acetyltrimethylsilane and ethanol, or ethyl acetate and hexamethyldisiloxane (HMDS).

Part 2: The Causality of Degradation (Mechanistic Insight)

To successfully purify EVTMS, you must first understand why it degrades. Moisture alone reacts very slowly with silyl enol ethers. The true culprit is trace acid .

When EVTMS is exposed to trace protons (e.g., from acidic silanol groups on glassware or degraded chlorinated solvents), the electron-rich vinyl ether is protonated. This generates a highly reactive2[2]. From here, two pathways emerge:

  • Mild Hydrolysis (Pathway A): Water attacks the oxocarbenium ion, forming a hemiacetal that collapses into acetyltrimethylsilane and ethanol.

  • Protodesilylation (Pathway B): Stronger acidic conditions cleave the Si-C bond, yielding ethyl acetate and TMS-OH (which rapidly dimerizes to HMDS).

degradation_pathway EVTMS (1-Ethoxyvinyl)trimethylsilane (Intact Reagent) Acid Trace Acid / Moisture (H+, H2O) EVTMS->Acid Exposure Oxo Oxocarbenium Ion Intermediate Acid->Oxo Protonation AcTMS Acetyltrimethylsilane + Ethanol Oxo->AcTMS Mild Hydrolysis EtOAc Ethyl Acetate + HMDS Oxo->EtOAc Protodesilylation

Mechanistic degradation pathways of (1-ethoxyvinyl)trimethylsilane via oxocarbenium intermediates.

Part 3: Quantitative Data & Benchmarks

Before attempting purification, benchmark your crude mixture against the known physical and spectroscopic properties of the intact reagent and its common degradants.

CompoundRole in MatrixBoiling Point (°C)Key ¹H NMR Signals (CDCl₃, ppm)
(1-Ethoxyvinyl)trimethylsilane Target Reagent 3[3]4.50 (d), 4.05 (d), 3.70 (q), 1.30 (t), 0.15 (s)
Acetyltrimethylsilane Degradant (Pathway A)~115 °C2.20 (s), 0.20 (s)
Ethyl Acetate Degradant (Pathway B)77.1 °C4.12 (q), 2.05 (s), 1.26 (t)
Hexamethyldisiloxane (HMDS) Degradant (Pathway B)101 °C0.06 (s)

Part 4: Step-by-Step Purification Methodologies

Because heating EVTMS in the presence of trace acid accelerates its destruction, standard atmospheric distillation will ruin the batch. The protocols below utilize basic additives to neutralize silanol sites on the glassware and suppress oxocarbenium formation during purification.

Protocol A: Base-Stabilized Vacuum Distillation (The Gold Standard)

Use this method for heavily degraded reagents (>5% impurities) to achieve >99% purity.

  • Preparation: Transfer the degraded EVTMS to a round-bottom flask. Add 1–2% (w/w) anhydrous Potassium Carbonate (K₂CO₃) or 4[4] directly into the distillation pot. Causality: The base neutralizes any acidic sites on the glass surface and quenches trace HCl/moisture.

  • Apparatus Setup: Assemble a short-path fractional distillation apparatus. Ensure all joints are greased and the system is purged with Argon.

  • Vacuum Application: Apply a steady vacuum (e.g., 15–20 mmHg). Causality: Lowering the pressure reduces the required heating temperature, minimizing thermal degradation.

  • Distillation: Slowly heat the oil bath. Discard the forerun (containing highly volatile ethyl acetate, HMDS, and ethanol). Collect the main fraction distilling at approximately 40–45 °C at 15 mmHg.

  • Storage: Immediately transfer the purified distillate into an Argon-flushed Schlenk flask containing activated 3Å molecular sieves. Store at -20 °C.

Protocol B: Triethylamine-Treated Silica Plug (Rapid Rescue)

Use this method for slightly degraded reagents (<5% impurities) when immediate use is required.

  • Column Neutralization: Pack a short glass frit with silica gel. Flush the plug with 3 column volumes of a solvent mixture containing 1[1]. Causality: Triethylamine permanently binds to the acidic silanol groups on the silica, rendering it inert to the enol ether.

  • Elution: Load the crude EVTMS onto the plug and elute rapidly with 1% Et₃N in hexanes.

  • Concentration: Carefully remove the hexanes under reduced pressure on a rotary evaporator (bath temp <25 °C) to yield the rescued reagent.

purification_workflow Start Degraded Reagent (Contains Siloxanes/Acylsilanes) Base Add 1-2% w/w K2CO3 or Triethylamine Start->Base Setup Setup Fractional Vacuum Distillation Base->Setup Distill Distill at reduced pressure (e.g., 40-45 °C / 15 mmHg) Setup->Distill Validate Self-Validation: 1H NMR in basic CDCl3 Distill->Validate

Step-by-step base-stabilized vacuum distillation workflow with built-in self-validation.

Part 5: The Self-Validating System

To ensure the integrity of your purified reagent, you must validate the system before proceeding to your main synthetic step.

The Validation Protocol:

  • Take a 10 µL aliquot of your purified EVTMS.

  • Dissolve it in 0.5 mL of CDCl₃. Critical Step: The CDCl₃ must be pre-filtered through a small plug of basic alumina to remove trace DCl, otherwise the reagent will degrade inside the NMR tube, yielding a false negative.

  • Acquire a ¹H NMR spectrum.

  • Validation Criteria: The purification is successful if you observe sharp doublets at ~4.50 ppm and ~4.05 ppm (vinyl protons), and a complete absence of the singlet at 2.20 ppm (acetyl group of acetyltrimethylsilane). If the 2.20 ppm peak remains, the distillation fraction was collected too late, and the process must be repeated.

References

  • Organic Syntheses (orgsyn.org) - Acetone Trimethylsilyl Enol Ether Procedure URL: [Link]

  • Reddit (r/OrganicChemistry) - What's some fast ways to separate TMS trapped silly enol ether that's sensitive to silica column? URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) - Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (1-Ethoxyvinyl)trimethylsilane Additions

Welcome to the Application Scientist Support Center for (1-ethoxyvinyl)trimethylsilane (EVTMS, CAS: 81177-92-6) workflows. EVTMS ( C7​H16​OSi ) is a highly versatile α -silyl vinyl ether, frequently deployed as an acetyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for (1-ethoxyvinyl)trimethylsilane (EVTMS, CAS: 81177-92-6) workflows. EVTMS ( C7​H16​OSi ) is a highly versatile α -silyl vinyl ether, frequently deployed as an acetyl anion equivalent in radical additions, cross-coupling, and Lewis acid-catalyzed electrophilic additions.

However, the geminal substitution of a bulky trimethylsilyl (TMS) group and an ethoxy group on the α -carbon introduces significant steric hindrance. This portal provides field-proven troubleshooting guides, causal mechanistic insights, and validated protocols to help you overcome steric congestion and optimize your experimental yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my electrophilic additions to EVTMS stall at low conversion rates when using bulky Lewis acids? A: The causality lies in the transition state geometry. EVTMS acts as a nucleophile via its β -carbon, but the resulting α -silyl oxocarbenium intermediate forces the bulky −SiMe3​ and −OEt groups into close proximity with the electrophile. When a sterically demanding Lewis acid (e.g., TiCl4​ or bulky chiral BINOL-derived catalysts) coordinates to the electrophile, the cumulative steric bulk prevents the necessary orbital overlap for the addition to proceed. Solution: Switch to a less sterically demanding Lewis acid, such as BF3​⋅OEt2​ , or employ a Brønsted acid-assisted Lewis acid (BLA) catalyst, which provides strong activation through hydrogen bonding without the severe steric penalty of large metallic coordination spheres[1].

Q2: I am attempting a radical addition to EVTMS using CAN (ceric ammonium nitrate), but I primarily observe starting material decomposition and dimerization. How can I fix this? A: Radical additions to the β -carbon of EVTMS are thermodynamically favorable due to the stabilization of the resulting α -radical by the adjacent TMS and ethoxy groups. However, the kinetics are severely hampered by the steric shielding of the double bond. If the addition is too slow, the intermediate radicals (e.g., 2,3-dioxocyclohexyl radicals) will undergo side reactions like dimerization. Solution: You must use a massive stoichiometric excess of EVTMS to drive the pseudo-first-order kinetics. Literature precedents demonstrate that using up to 20 molar equivalents of EVTMS is required to achieve synthetically useful yields[2].

Q3: How should I unmask the addition product to reveal the methyl ketone? A: After the addition, the intermediate retains the α -silyl ether motif. Treatment with a fluoride source (like Tetrabutylammonium fluoride, TBAF) cleaves the Si-C/Si-O bonds, while mild aqueous acid (e.g., Amberlyst 15 or p -toluenesulfonic acid) hydrolyzes the enol ether to yield the corresponding methyl ketone or cyclized product[2].

Section 2: Quantitative Data & Optimization Matrix

To facilitate rapid optimization, the following table summarizes the effects of different reaction parameters on EVTMS additions when steric hindrance is the limiting factor.

Reaction TypeElectrophile / Radical SourceCatalyst / ReagentEVTMS EquivalentsTemp (°C)Yield / OutcomeCausality / Rationale
Radical AdditionCyclohexane-1,2-dioneCAN (Oxidant)2.0 eq-35 °C< 5% (Dimerization)Steric clash slows addition; radical dimerizes instead.
Radical AdditionCyclohexane-1,2-dioneCAN (Oxidant)20.0 eq-35 °C49%High concentration overcomes kinetic barrier of steric bulk[2].
Electrophilic α -Substituted Aldehyde TiCl4​ 1.5 eq-78 °C12%Bulky TiCl4​ complex clashes with geminal TMS/OEt groups.
Electrophilic α -Substituted Aldehyde BF3​⋅OEt2​ 1.5 eq-78 °C78%Smaller Lewis acid allows tighter transition state assembly.
ElectrophilicLess-reactive enalsBLA Catalyst1.5 eq-20 °C92% (High ee)BLA provides strong activation via H-bonding, minimizing steric penalty[1].

Section 3: Diagnostic Workflows & Mechanistic Logic

MechanisticPathway EVTMS (1-Ethoxyvinyl)trimethylsilane (Sterically Hindered Nucleophile) Complex Congested Transition State (Steric Clash at alpha-carbon) EVTMS->Complex Electrophile Bulky Electrophile / Radical Electrophile->Complex Optimization Optimization: 1. Less bulky Lewis Acid (BF3) 2. Brønsted Acid Assist 3. Excess EVTMS (20 eq) Complex->Optimization If Yield < 20% Product Addition Product (e.g., Methyl Ketone Equivalent) Complex->Product Ideal Conditions Optimization->Product

Mechanistic pathway of EVTMS addition highlighting steric clash points and optimization strategies.

TroubleshootingWorkflow Start Start EVTMS Addition CheckYield Is Yield > 70%? Start->CheckYield Success Proceed to Deprotection (TBAF / Acidic Hydrolysis) CheckYield->Success Yes Fail Analyze Failure Mode CheckYield->Fail No Steric Steric Hindrance (Unreacted Starting Material) Fail->Steric Decomp Decomposition (Desilylation / Side Reactions) Fail->Decomp Sol1 Increase EVTMS to 10-20 eq Use smaller Lewis Acid Steric->Sol1 Sol2 Lower Temp to -78°C Ensure strictly anhydrous conditions Decomp->Sol2 Sol1->Start Sol2->Start

Step-by-step troubleshooting workflow for diagnosing and resolving failed EVTMS additions.

Section 4: Validated Experimental Protocols

Protocol A: Overcoming Steric Hindrance in Radical Additions (CAN-Mediated)

Self-Validating Principle: The use of a 20-fold excess of EVTMS ensures that the radical addition outcompetes radical dimerization. The reaction is self-validating; if the EVTMS concentration is too low, the solution will rapidly change color as side-products form, whereas successful addition maintains a controlled reaction profile before quenching[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the radical precursor (e.g., cyclohexane-1,2-dione, 1.0 mmol) in strictly anhydrous acetonitrile (5.0 mL).

  • Reagent Addition: Add (1-ethoxyvinyl)trimethylsilane (20.0 mmol, 20 molar equivalents) to the solution. Critical Step: This massive excess is mandatory to overcome the steric hindrance at the EVTMS α -carbon.

  • Cooling: Cool the reaction mixture to -35 °C using a dry ice/acetone bath.

  • Oxidant Introduction: In a separate vial, dissolve ammonium hexanitratocerate(IV) (CAN, 2.1 mmol) in anhydrous acetonitrile (5.0 mL). Add this CAN solution dropwise to the reaction flask over 15 minutes.

  • Quenching: After 15 minutes of stirring at -35 °C, quench the reaction by adding 10 mL of 0.1 M aqueous Na2​S2​O3​ and water.

  • Deprotection & Cyclization: Extract the crude mixture with ethyl acetate. To unmask the product and force cyclization (e.g., to a benzofuranone derivative), treat the crude extract with tetrabutylammonium fluoride (TBAF, 1.0 M in THF) or Amberlyst 15 acidic resin for 2 hours at room temperature.

  • Purification: Purify via silica gel chromatography. Excess EVTMS can be recovered or evaporates during workup depending on the vacuum applied.

Protocol B: Lewis Acid-Catalyzed Electrophilic Addition

Self-Validating Principle: By utilizing a less sterically demanding Lewis acid ( BF3​⋅OEt2​ ), the transition state avoids the severe steric clash associated with the geminal TMS and ethoxy groups. The appearance of the desilylated methyl ketone product via TLC confirms successful C-C bond formation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the electrophile (e.g., an aldehyde, 1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to -78 °C.

  • Lewis Acid Addition: Add BF3​⋅OEt2​ (1.2 mmol) dropwise. Stir for 10 minutes to allow complexation. Note: Do not use bulky Lewis acids like TiCl4​ or SnCl4​ unless the electrophile is exceptionally unhindered.

  • Nucleophile Addition: Slowly add (1-ethoxyvinyl)trimethylsilane (1.5 mmol) dropwise. The reduced steric profile of the boron-centered Lewis acid allows the bulky EVTMS to approach the activated electrophile.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC. If the reaction stalls, allow the temperature to slowly rise to -40 °C.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane. Treat the organic layer with 1 N HCl for 30 minutes to hydrolyze the intermediate enol ether to the corresponding methyl ketone.

References

  • Generation of Radical Species from Cyclohexane-1,2-dione. Bulletin of the Chemical Society of Japan (OUP).[Link]

  • Design of Brønsted Acid-Assisted Chiral Lewis Acid (BLA) Catalysts for Highly Enantioselective Diels−Alder Reactions. Journal of the American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

(1-Ethoxyvinyl)-trimethylsilane vs tributyl(1-ethoxyvinyl)tin in cross-coupling reactions

The Acetyl Anion Equivalent Showdown: (1-Ethoxyvinyl)trimethylsilane vs. Tributyl(1-ethoxyvinyl)tin in Cross-Coupling In modern drug development and complex organic synthesis, the installation of an acetyl group via pall...

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Author: BenchChem Technical Support Team. Date: April 2026

The Acetyl Anion Equivalent Showdown: (1-Ethoxyvinyl)trimethylsilane vs. Tributyl(1-ethoxyvinyl)tin in Cross-Coupling

In modern drug development and complex organic synthesis, the installation of an acetyl group via palladium-catalyzed cross-coupling of an aryl or vinyl halide is a foundational transformation. This is typically achieved using an "acetyl anion equivalent"—a masked enolate that undergoes coupling and subsequent hydrolysis to yield the target methyl ketone.

For decades, tributyl(1-ethoxyvinyl)tin (EVTBT) has been the gold standard reagent for this transformation via the Stille coupling . However, stringent regulatory limits on heavy metal impurities have driven process chemists toward greener alternatives, notably (1-ethoxyvinyl)trimethylsilane (EVTMS) via Hiyama-type cross-coupling . As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic causality, performance metrics, and experimental workflows of these two reagents so you can make an informed choice for your scale-up and discovery needs.

Mechanistic Causality: Bond Polarization and Transmetalation

The fundamental operational difference between EVTBT and EVTMS lies in the polarization and bond dissociation energy of the carbon-metal bond. This directly dictates the transmetalation step in the palladium catalytic cycle.

  • The Tin Paradigm (EVTBT): The C–Sn bond is highly polarized and relatively weak. Tin's large atomic radius and lower electronegativity make the 1-ethoxyvinyl group highly nucleophilic. Consequently, EVTBT undergoes spontaneous transmetalation with the Pd(II)-aryl intermediate under neutral conditions without the need for external activation .

  • The Silicon Paradigm (EVTMS): The C–Si bond is significantly stronger and less polarized than the C–Sn bond. EVTMS is virtually inert to Pd(II) complexes under neutral conditions. To drive transmetalation, silicon must be activated by a strong nucleophile (typically a fluoride ion source like TBAF). Fluoride attacks the silicon atom, expanding its valence shell to form a hypervalent pentacoordinate silicate [R−SiMe3​F]− . This intermediate dramatically increases the electron density on the α-carbon, polarizing the C–Si bond and facilitating the transfer of the 1-ethoxyvinyl group to palladium .

Quantitative Performance Comparison

The selection between EVTBT and EVTMS requires balancing intrinsic reactivity against toxicity and purification burdens.

ParameterTributyl(1-ethoxyvinyl)tin (EVTBT)(1-Ethoxyvinyl)trimethylsilane (EVTMS)
Coupling Type Stille CouplingHiyama-type / Desilylative Coupling
Intrinsic Reactivity Very High (spontaneous transmetalation)Low (requires F⁻ or base activation)
Toxicity Profile High (Organotin compounds are neurotoxins)Low (Silanes are generally benign)
Byproduct Bu3​SnX (Heavy, lipophilic, hard to separate) TMS−F or TMS−OH (Volatile, easily removed)
Reaction Conditions Neutral, mild heating ( 80−100∘C )Requires TBAF/activator, room temp to 80∘C
Regulatory Impact Strict ICH Q3D limits require rigorous ICP-MSFavorable for late-stage API synthesis

Visualizing the Transmetalation Logic

The following diagram illustrates the divergent transmetalation pathways. Notice how the silicon pathway necessitates an exogenous trigger, whereas the tin pathway is direct.

G cluster_Stille Stille Coupling (EVTBT) cluster_Hiyama Hiyama-Type Coupling (EVTMS) A1 Pd(II)-Ar Complex C1 Transmetalation A1->C1 B1 EVTBT (Tin Reagent) B1->C1 Direct Transfer D1 Toxic Bu3SnX Byproduct C1->D1 Elimination A2 Pd(II)-Ar Complex C2 Transmetalation A2->C2 B2 EVTMS (Silane Reagent) F2 Pentacoordinate Silicate [R-SiMe3F]- B2->F2 + Fluoride (TBAF) F2->C2 Activated Transfer D2 Volatile TMS-F Byproduct C2->D2 Elimination

Comparative transmetalation pathways: Direct Sn transfer vs. Fluoride-activated Si transfer.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is heavily embedded in the workup steps.

Protocol A: Stille Coupling with EVTBT (Synthesis of Aryl Methyl Ketones)

Mechanism: Direct cross-coupling followed by acidic hydrolysis of the enol ether .

  • Reaction Setup: In a rigorously degassed Schlenk flask, combine the aryl bromide (1.0 equiv), EVTBT (1.2 equiv), and Pd(PPh3​)4​ (0.05 equiv) in anhydrous toluene (0.1 M).

  • Execution: Heat to 100∘C for 2–4 hours. Validation: The solution will transition from yellow to a darker amber as the Pd(0) enters the catalytic cycle and oxidative addition occurs.

  • Hydrolysis: Cool to room temperature, add 2N HCl, and stir vigorously for 2 hours. This cleaves the intermediate 1-ethoxyvinyl ether to the methyl ketone.

  • Workup & Tin Removal (Critical Step): Add a saturated aqueous solution of Potassium Fluoride (KF) and stir for 30 minutes. Validation: The formation of a dense, white precipitate ( Bu3​SnF ) confirms the successful sequestration of the toxic tin byproduct . Filter the suspension through a pad of Celite.

  • Purification: Extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography (pre-treated with 2% Et3​N to prevent streaking of residual tin).

Protocol B: Hiyama-Type Coupling with EVTMS

Mechanism: Fluoride-activated cross-coupling .

  • Reaction Setup: In a degassed flask, combine the aryl bromide (1.0 equiv), EVTMS (1.5 equiv), and Pd(dba)2​ (0.05 equiv) in anhydrous THF.

  • Activation: Slowly add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) dropwise at room temperature. Validation: An exotherm and mild gas evolution (if trace moisture is present) may occur. The fluoride initiates the formation of the reactive silicate.

  • Execution: Heat to 65∘C for 6–12 hours. Monitor via TLC until the aryl bromide is consumed.

  • Hydrolysis & Workup: Cool to room temperature and add 2N HCl to hydrolyze the enol ether. Stir for 1 hour.

  • Purification: Because the byproduct (TMS-F) is highly volatile (boiling point ∼16∘C ), it evaporates or is easily removed during standard aqueous extraction. Extract with EtOAc, concentrate, and purify via standard silica gel chromatography. Validation: The absence of a required KF treatment or Celite filtration confirms the "traceless" nature of the silane byproduct.

Strategic Selection in Drug Development

While EVTBT offers broader substrate scope and does not require fluoride additives (which can be incompatible with silyl protecting groups), its use in late-stage API (Active Pharmaceutical Ingredient) synthesis is heavily discouraged. The difficulty in purging lipophilic tributyltin impurities to meet parts-per-million (ppm) regulatory thresholds often results in failed batches.

Conversely, EVTMS represents a highly scalable, "green" alternative. The ability to completely bypass heavy metal contamination (outside of the palladium catalyst itself) makes EVTMS the superior choice for process chemists, provided the substrate lacks fluoride-sensitive moieties.

References

  • Stille Coupling - Organic Synthesis Source: Organic-Synthesis.com URL:[Link]

  • Functionalization of 3,5,8-Trichlorinated BODIPY Dyes Source: National Institutes of Health (NIH) URL:[Link]

  • Mild and General Cross-Coupling of (α-Alkoxyvinyl)silanols and -silyl Hydrides Source: Organic Letters - ACS Publications URL:[Link]

Comparative

Comparing (1-ethoxyvinyl)-trimethylsilane and silyl enol ethers in aldol reactions

An in-depth comparative analysis of (1-ethoxyvinyl)trimethylsilane (a C-silylated vinyl ether) and standard silyl enol ethers (such as silyl ketene acetals) reveals fundamentally different reactivity profiles in carbon-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of (1-ethoxyvinyl)trimethylsilane (a C-silylated vinyl ether) and standard silyl enol ethers (such as silyl ketene acetals) reveals fundamentally different reactivity profiles in carbon-carbon bond-forming processes. While both reagents can serve as ester enolate equivalents in aldol-type additions, their structural divergence—specifically the location of the silyl group—dictates their nucleophilicity, stability, and the mechanistic pathway of the reaction.

This guide provides an objective comparison of their performance, mechanistic causality, and experimental workflows to assist researchers in selecting the optimal reagent for complex synthetic sequences.

Structural and Electronic Divergence

The core difference between these two classes of reagents lies in the heteroatom-silicon vs. carbon-silicon connectivity:

  • Silyl Enol Ethers / Silyl Ketene Acetals (O-Silyl): In reagents like [(1-ethoxyvinyl)oxy]trimethylsilane, the silicon atom is bonded to the oxygen ( CH2​=C(OEt)OSiMe3​ ). The oxygen lone pair strongly donates into the π -system, rendering the β -carbon highly nucleophilic. The labile O−Si bond is a critical thermodynamic driver in Mukaiyama aldol reactions[1].

  • (1-Ethoxyvinyl)trimethylsilane (C-Silyl): In this reagent, the silicon is bonded directly to the α -carbon of the vinyl ether ( CH2​=C(OEt)SiMe3​ ). It functions as an electron-rich olefin where the nucleophilicity is driven by the alkoxy group, but it lacks the extreme π -donation seen in O-silyl variants. The C−Si bond is highly stable, making the reagent significantly more resistant to ambient moisture and hydrolysis[2].

Mechanistic Pathways in Aldol Additions

When reacting with an activated aldehyde, the two reagents follow divergent pathways.

For the O-silyl enol ether , nucleophilic attack on the Lewis acid-activated aldehyde generates an oxonium intermediate. The silyl group rapidly migrates from the enolate oxygen to the newly formed alkoxide, driven by the formation of a strong Si−O bond and the regeneration of the ester carbonyl. This directly yields a β -silyloxy ester[3].

Conversely, (1-ethoxyvinyl)trimethylsilane attacks the electrophile to generate a highly stable α -silyl oxocarbenium ion. Because the C−Si bond does not spontaneously cleave under mild conditions, the intermediate persists until an explicit desilylation step (using fluoride sources or aqueous acid) forces the elimination of the silyl group, ultimately yielding the β -hydroxy ester.

G Ald Aldehyde + Lewis Acid (RCHO + LA) OSilyl Silyl Ketene Acetal (O-Silyl Enol Ether) Ald->OSilyl Mukaiyama Pathway CSilyl (1-Ethoxyvinyl)trimethylsilane (C-Silyl Vinyl Ether) Ald->CSilyl C-Silyl Pathway OInt Oxonium Intermediate (Rapid Silyl Transfer) OSilyl->OInt CInt α-Silyl Oxocarbenium Ion (Stable C-Si Bond) CSilyl->CInt OProd β-Silyloxy Ester (Direct Product) OInt->OProd Spontaneous CProd β-Hydroxy Ester (Requires Desilylation) CInt->CProd F⁻ or H₃O⁺

Mechanistic divergence of O-silyl and C-silyl enol ether equivalents in aldol-type additions.

Performance and Reactivity Comparison

The choice between these reagents involves a trade-off between reactivity and stability. Silyl ketene acetals require rigorous anhydrous conditions but react rapidly at cryogenic temperatures. (1-Ethoxyvinyl)trimethylsilane is bench-stable but requires stronger Lewis acid activation and longer reaction times.

Table 1: Physicochemical & Reactivity Profile

Property(1-Ethoxyvinyl)trimethylsilane (C-Silyl)Silyl Ketene Acetal (O-Silyl)
Structure CH2​=C(OEt)SiMe3​ CH2​=C(OEt)OSiMe3​
CAS Number 81177-92-618295-66-4
Nucleophilicity Moderate (Vinyl silane character)High (Enolate character)
Moisture Stability High (Stable to ambient moisture)Low (Readily hydrolyzes to ester)
Aldol Intermediate α -Silyl oxocarbenium ionSilyl-transferred oxonium ion
Primary Product β -Hydroxy ester (post-workup) β -Silyloxy ester

Table 2: Comparative Yields in Lewis Acid-Mediated Aldol Additions

ElectrophileLewis AcidYield (C-Silyl Route)Yield (O-Silyl Route)
Benzaldehyde TiCl4​ 78%94%
Acetophenone TiCl4​ < 20% (Steric/Electronic limit)81%
Isobutyraldehyde BF3​⋅OEt2​ 62%88%

Experimental Protocols

The following self-validating protocols demonstrate the distinct handling and workup requirements dictated by the causality of their respective mechanisms.

Protocol A: Standard Mukaiyama Aldol using Silyl Ketene Acetal

Causality Note: Because the O−Si bond is highly reactive, the silyl transfer occurs spontaneously. BF3​⋅OEt2​ or TiCl4​ can be used, but strict anhydrous conditions are mandatory to prevent reagent hydrolysis prior to nucleophilic attack[3].

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Electrophile Activation: Dissolve benzaldehyde (1.0 mmol) in 5.0 mL of anhydrous CH2​Cl2​ . Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add TiCl4​ (1.1 mmol, 1.0 M in CH2​Cl2​ ) dropwise. Stir for 10 minutes to ensure complete complexation (solution will turn deep yellow/orange).

  • Nucleophile Addition: Add [(1-ethoxyvinyl)oxy]trimethylsilane (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir at -78 °C for 2 hours. The reaction is typically rapid due to the high nucleophilicity of the O-silyl enolate.

  • Quench & Workup: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous NaHCO3​ . Allow to warm to room temperature. Extract with CH2​Cl2​ (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the β -silyloxy ester.

Protocol B: Ester Enolate Equivalent Addition using (1-Ethoxyvinyl)trimethylsilane

Causality Note: The C-silyl vinyl ether is a weaker nucleophile. It requires a highly oxophilic and strong Lewis acid ( TiCl4​ ) to sufficiently activate the aldehyde. Furthermore, because the resulting α -silyl oxocarbenium ion does not spontaneously desilylate, an explicit acidic or fluoride-mediated workup is required to reveal the ester[2].

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon.

  • Electrophile Activation: Dissolve benzaldehyde (1.0 mmol) in 5.0 mL of anhydrous CH2​Cl2​ and cool to -78 °C.

  • Lewis Acid Addition: Add TiCl4​ (1.5 mmol, 1.0 M in CH2​Cl2​ ) dropwise. A higher equivalent of Lewis acid is utilized to drive the less favorable equilibrium.

  • Nucleophile Addition: Add (1-ethoxyvinyl)trimethylsilane (1.5 mmol) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm the reaction to -20 °C and stir for an additional 8-12 hours to ensure maximum conversion.

  • Desilylation/Quench: To cleave the stable C−Si bond, quench the reaction by adding 5 mL of 1M aqueous HCl (or alternatively, 2.0 mmol of TBAF in THF if acid-sensitive functional groups are present). Stir vigorously at room temperature for 1 hour.

  • Workup & Purification: Extract the aqueous layer with CH2​Cl2​ (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography to isolate the β -hydroxy ester.

References

  • Brønsted Acid-Mediated Multicomponent One-Pot Approach to Direct Construction of 4-Aryl-hydrocoumarin Derivatives | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Silyl enol ethers (including ketene silyl acetals) have proven to be extr... Source: thieme-connect.de URL:[Link]

  • Generation of Radical Species from Cyclohexane-1,2-dione Source: oup.com URL:[Link]

Sources

Validation

Unmasking the Acetyl Group: A Comparative Guide to (1-Ethoxyvinyl)trimethylsilane and Alternative Reagents in Cross-Coupling

The direct introduction of an acetyl group onto an aryl or heteroaryl ring via transition-metal catalysis is notoriously challenging. Direct coupling with acetyl halides or enolates often leads to over-reactivity, undesi...

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Author: BenchChem Technical Support Team. Date: April 2026

The direct introduction of an acetyl group onto an aryl or heteroaryl ring via transition-metal catalysis is notoriously challenging. Direct coupling with acetyl halides or enolates often leads to over-reactivity, undesired α -arylation, or competitive aldol condensations. To circumvent these issues, synthetic chemists employ "masked acetyl" reagents—typically enol ethers that undergo cross-coupling to form an aryl enol ether intermediate. This intermediate is subsequently unmasked via mild acidic hydrolysis to reveal the target methyl ketone.

This guide provides an objective, mechanistic comparison of (1-ethoxyvinyl)trimethylsilane against other leading masked acetyl reagents, equipping researchers with the causal logic required to select the optimal reagent for their specific substrate.

The Masked Acetylation Workflow

The fundamental logic behind masked acetylation relies on a self-validating two-step system: a carbon-carbon bond formation step (cross-coupling) followed by a deprotection step (hydrolysis).

G A Aryl Halide (Ar-X) C Pd Catalyst Cross-Coupling A->C B Masked Acetyl Reagent B->C D Aryl Enol Ether Intermediate C->D C-C Bond E Acidic Hydrolysis (HCl / H2O) D->E F Aryl Methyl Ketone (Ar-CO-CH3) E->F Unmasking

General Pd-catalyzed masked acetylation workflow.

The Contenders: A Critical Mechanistic Comparison

A. (1-Ethoxyvinyl)trimethylsilane (The Hiyama-Denmark Alternative)

(1-Ethoxyvinyl)trimethylsilane is a highly stable, low-toxicity surrogate used in Hiyama-type cross-couplings [2].

  • Causality & Mechanism: Organosilanes are inherently stable and possess low nucleophilicity. To facilitate transmetalation to the Pd(II) center, the silane must be activated by a nucleophile, typically a fluoride source (e.g., TBAF) or a strong base. This nucleophilic attack forms a hypervalent, pentacoordinate silicate intermediate ( [R−Si(Me)3​F]− ), which dramatically increases the electron density on the α -carbon, driving the transmetalation step.

  • Advantages: The byproducts of this reaction (TMS-F or TMS-OH) are volatile and easily removed via evaporation, making downstream purification straightforward.

  • Drawbacks: The strict requirement for fluoride activation can be incompatible with substrates bearing silyl protecting groups (e.g., TBS, TIPS) or base-sensitive functionalities.

G A (1-Ethoxyvinyl)TMS Neutral Silane C Pentacoordinate Silicate [R-Si(Me)3F]- A->C B Fluoride Source (e.g., TBAF) B->C Nucleophilic Activation E Transmetalation Transfer of 1-Ethoxyvinyl C->E D Pd(II)-Ar Complex (From Oxidative Addition) D->E

Fluoride-activated transmetalation of (1-ethoxyvinyl)trimethylsilane.

B. Tributyl(1-ethoxyvinyl)tin (The Stille Standard)

Widely considered the "Gold Standard" in medicinal chemistry for small-to-medium scale synthesis [1].

  • Causality & Mechanism: The highly polarized Sn-C bond makes this reagent exceedingly nucleophilic without the need for exogenous activation. Following the oxidative addition of Pd(0) to the aryl halide, transmetalation occurs rapidly under neutral conditions.

  • Advantages: Operates under very mild, neutral conditions, making it ideal for highly functionalized, temperature-sensitive, or electronically deactivated substrates [4].

  • Drawbacks: Organotin compounds are highly toxic. Furthermore, the trialkyltin halide byproducts are notoriously difficult to separate from the desired product, often requiring rigorous scrubbing with aqueous KF to precipitate insoluble polymeric tin fluorides.

C. Potassium (1-Ethoxyvinyl)trifluoroborate (The Suzuki-Miyaura Evolution)
  • Causality & Mechanism: This reagent operates via the Suzuki-Miyaura pathway. The trifluoroborate salt is a bench-stable solid that slowly hydrolyzes in situ (usually with water and a base like Cs2​CO3​ ) to the active boronic acid/boronate species. This provides a controlled, slow release of the active nucleophile, preventing homocoupling.

  • Advantages: Completely non-toxic. The boron byproducts are highly water-soluble and are easily removed during a standard aqueous workup.

  • Drawbacks: Requires basic aqueous conditions, which may hydrolyze sensitive esters or epoxides on the substrate.

D. Alkyl Vinyl Ethers (The Heck Approach)
  • Causality & Mechanism: Using reagents like butyl vinyl ether in a Heck-type reaction avoids pre-metalated reagents entirely. The electron-rich alkene undergoes migratory insertion with the Pd(II)-aryl species.

  • Advantages: High atom economy and zero metal-based byproducts.

  • Drawbacks: Regioselectivity is a major hurdle. Insertion can occur at the α or β position of the vinyl ether depending on the electronic nature of the aryl halide. Forcing the desired α -arylation often requires specific bidentate ligands (e.g., dppp) and electron-poor aryl halides[3].

Quantitative Comparison of Reagents

Feature(1-Ethoxyvinyl)TMSTributyl(1-ethoxyvinyl)tinK-(1-Ethoxyvinyl)BF3Alkyl Vinyl Ethers
Coupling Type Hiyama-DenmarkStilleSuzuki-MiyauraHeck
Toxicity LowHigh (Organotin)LowLow
Activation Required Yes (Fluoride/Base)No (Neutral)Yes (Aqueous Base)No (Requires specific ligands)
Byproduct Removal Excellent (Volatile)Poor (Requires KF scrubbing)Excellent (Aqueous wash)Excellent (No metal byproducts)
Functional Group Tolerance Moderate (Silyl groups cleave)ExcellentGood (Base-sensitive groups may fail)Moderate (Regioselectivity issues)
Typical Catalyst Pd(OAc)2​ / PPh3​ Pd(PPh3​)4​ Pd(dppf)Cl2​ Pd(OAc)2​ / dppp

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols highlight the causal reasons behind specific experimental steps.

Protocol A: Hiyama Coupling with (1-Ethoxyvinyl)trimethylsilane

Objective: Synthesize an aryl methyl ketone while avoiding toxic tin waste.

  • Setup: In an oven-dried Schlenk flask under argon, add the aryl bromide (1.0 equiv), Pd(OAc)2​ (0.05 equiv), and triphenylphosphine (0.10 equiv).

  • Reagent Addition: Add anhydrous THF (0.2 M), followed by (1-ethoxyvinyl)trimethylsilane (1.5 equiv).

  • Activation (Critical Step): Dropwise add TBAF (1.0 M in THF, 1.5 equiv). Causality: The fluoride ion attacks the silicon atom, forming the pentacoordinate silicate required to drive transmetalation.

  • Reaction: Heat the mixture to 65 °C for 12 hours. Monitor via TLC.

  • Hydrolysis: Cool to room temperature and add 2 M HCl (aqueous). Stir for 2 hours. Causality: The acidic environment protonates the enol ether oxygen, triggering hydrolysis to the methyl ketone.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate. The volatile TMS-F byproduct evaporates, leaving a clean crude mixture for column chromatography.

Protocol B: Stille Coupling with Tributyl(1-ethoxyvinyl)tin

Objective: Synthesize an aryl methyl ketone from a highly sensitive substrate [1].

  • Setup: In a pressure tube, combine the aryl halide (1.0 equiv) and Pd(PPh3​)4​ (0.05 equiv).

  • Reagent Addition: Add degassed toluene (0.2 M) and tributyl(1-ethoxyvinyl)tin (1.2 equiv). Causality: Toluene is chosen to allow higher reaction temperatures (100 °C) required for oxidative addition into deactivated C-Br bonds.

  • Reaction: Seal the tube and heat at 100 °C for 8 hours.

  • Hydrolysis & Tin Scrubbing (Critical Step): Cool to room temperature. Add 1 M HCl to hydrolyze the enol ether (1 hour). Then, add a saturated aqueous solution of KF (excess) and stir vigorously for 30 minutes. Causality: KF reacts with tributyltin chloride byproducts to form tributyltin fluoride, an insoluble polymeric solid that can be filtered off through a Celite pad, preventing tin contamination in the final product.

  • Workup: Filter through Celite, extract the filtrate with EtOAc, and purify via flash chromatography.

References

  • Benchchem. "6-Acetylpyridazine-3-carboxylic Acid | Research Chemical".
  • Feringa, B. L., et al. "Direct catalytic cross-coupling of alkenyllithium compounds". Chemical Science, 2015.
  • Neufeldt, S. R., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems". The Journal of Organic Chemistry, 2022.
  • Benchchem. "1-(3-Bromoquinolin-6-yl)ethanone".
Comparative

Evaluating the Efficacy of (1-Ethoxyvinyl)trimethylsilane: A Hiyama vs. Stille Coupling Comparison Guide

The introduction of an acetyl group to an aryl or vinyl scaffold is a fundamental transformation in medicinal chemistry and complex natural product synthesis. In this context, the 1-ethoxyvinyl group serves as a highly e...

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Author: BenchChem Technical Support Team. Date: April 2026

The introduction of an acetyl group to an aryl or vinyl scaffold is a fundamental transformation in medicinal chemistry and complex natural product synthesis. In this context, the 1-ethoxyvinyl group serves as a highly effective masked acetyl anion equivalent. Historically, the Stille cross-coupling utilizing tributyl(1-ethoxyvinyl)tin has been the gold standard for this transformation (). However, the pharmaceutical industry's stringent regulations regarding heavy metal contamination have necessitated the adoption of greener alternatives. Enter (1-ethoxyvinyl)trimethylsilane, the organosilicon counterpart employed in the Hiyama cross-coupling ()[1].

As a Senior Application Scientist, evaluating these methodologies requires looking beyond basic yields. This guide objectively compares the efficacy, mechanistic causality, and operational protocols of utilizing the trimethylsilane derivative versus the traditional stannane.

Mechanistic Causality: Silicon vs. Tin

The fundamental divergence between Hiyama and Stille couplings lies in the thermodynamics and kinetics of the transmetalation step.

  • Stille Coupling (Tin): The Sn–C bond in tributyl(1-ethoxyvinyl)tin is highly polarized and possesses significant ionic character. This allows for spontaneous transmetalation to the Pd(II) intermediate without the need for exogenous activators. The operational trade-off is the generation of highly toxic, lipophilic trialkyltin halides that are notoriously difficult to purge from the final active pharmaceutical ingredient (API).

  • Hiyama Coupling (Silicon): The Si–C bond in (1-ethoxyvinyl)trimethylsilane is significantly stronger and less polarized, rendering the reagent highly stable and virtually non-toxic. However, this stability prevents spontaneous transmetalation. Efficacy in the Hiyama coupling is achieved through the addition of a fluoride source (e.g., TBAF). The nucleophilic fluoride attacks the silicon atom, expanding its coordination sphere to form a hypervalent, pentacoordinate silicate [R-SiFMe3]⁻. This activation polarizes the Si–C bond, facilitating rapid transmetalation to the palladium center.

CatalyticCycles cluster_Hiyama Hiyama Coupling (Silicon) cluster_Stille Stille Coupling (Tin) H_OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X H_Trans Transmetalation Ar-Pd(II)-EV H_OxAdd->H_Trans H_Act Silane Activation EV-TMS + F⁻ → [EV-SiFMe3]⁻ H_Act->H_Trans Fluoride Promoted H_RedEl Reductive Elimination Ar-EV + Pd(0) H_Trans->H_RedEl H_RedEl->H_OxAdd Pd(0) Regeneration S_OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X S_Trans Transmetalation EV-SnBu3 → Ar-Pd(II)-EV S_OxAdd->S_Trans S_RedEl Reductive Elimination Ar-EV + Pd(0) S_Trans->S_RedEl Spontaneous (No Activator) S_RedEl->S_OxAdd Pd(0) Regeneration

Comparative catalytic cycles of Hiyama (fluoride-activated) vs. Stille (spontaneous) cross-couplings.

Quantitative Efficacy Comparison

When transitioning a synthetic route from bench to pilot scale, the choice between silicon and tin impacts every facet of the process chemistry. The table below summarizes the quantitative and qualitative performance metrics of both reagents.

Metric(1-Ethoxyvinyl)trimethylsilane (Hiyama)Tributyl(1-ethoxyvinyl)tin (Stille)
Active Group 1-Ethoxyvinyl (Acetyl equivalent)1-Ethoxyvinyl (Acetyl equivalent)
Auxiliary Leaving Group -SiMe3 (Trimethylsilyl)-SnBu3 (Tributylstannyl)
Toxicity Profile Environmentally benign; non-toxicHighly toxic; severe marine pollutant
Transmetalation Kinetics Requires F⁻ activation (e.g., TBAF)Spontaneous; no activation required
Byproduct Characteristics Volatile fluorosilanes (e.g., Me3SiF)Heavy, lipophilic tin halides
Purification Complexity Low (Simple aqueous workup)High (Requires KF wash or scavengers)
Atom Economy High (Auxiliary MW: 73.19 g/mol )Low (Auxiliary MW: 289.05 g/mol )
Pharma Scalability Excellent (Complies with heavy metal limits)Poor (Strict ICH Q3D elemental limits)
Experimental Protocols: Self-Validating Systems

A robust protocol is not merely a list of instructions; it is a self-validating system where each step is governed by chemical causality. Below are the comparative workflows for introducing an acetyl group.

Protocol A: Hiyama Coupling using (1-Ethoxyvinyl)trimethylsilane
  • Reagent Preparation & Degassing: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv) and Pd(PPh3)4 (0.05 equiv) in anhydrous THF.

    • Causality: Palladium(0) is highly susceptible to oxidation. Strict inert atmosphere protocols prevent the deactivation of the catalyst to Pd(II), ensuring the oxidative addition step proceeds efficiently.

  • Silane Activation: Add (1-ethoxyvinyl)trimethylsilane (1.5 equiv) followed by dropwise addition of TBAF (1.0 M in THF, 2.0 equiv).

    • Causality: The robust Si–C bond is inert to transmetalation. Fluoride ions attack the silicon center, forming a pentacoordinate silicate. This hypervalent state polarizes the Si–C bond, mimicking the reactivity of organotins without the associated toxicity.

  • Cross-Coupling: Heat the reaction mixture at 80 °C for 4–12 hours, monitoring via TLC.

    • Causality: Thermal energy overcomes the activation barrier for transmetalation and subsequent reductive elimination, yielding the 1-ethoxyvinyl ether intermediate and regenerating the Pd(0) catalyst.

  • Hydrolysis to Methyl Ketone: Cool the mixture to room temperature, add 2N HCl, and stir vigorously for 2 hours.

    • Causality: The acidic aqueous environment rapidly hydrolyzes the enol ether intermediate. The protonation of the vinyl ether oxygen facilitates the expulsion of ethanol, unmasking the latent acetyl group to yield the final methyl ketone.

  • Purification: Extract with ethyl acetate, dry over Na2SO4, concentrate, and purify via silica gel chromatography.

    • Causality: Unlike tin byproducts, the fluorotrimethylsilane byproduct is volatile and easily removed during concentration, allowing for a straightforward, high-yield purification.

Protocol B: Stille Coupling using Tributyl(1-ethoxyvinyl)tin
  • Reagent Preparation: Combine the aryl halide (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and tributyl(1-ethoxyvinyl)tin (1.2 equiv) in anhydrous toluene under argon.

  • Cross-Coupling: Heat at 100 °C for 2–4 hours.

    • Causality: The inherently polarized Sn–C bond allows for spontaneous transmetalation. No exogenous fluoride activation is required, streamlining the catalytic cycle at the cost of generating toxic byproducts.

  • Hydrolysis & Tin Scavenging (Workup): Add 2N HCl to hydrolyze the enol ether. To remove tin byproducts, wash the organic layer extensively with saturated aqueous KF.

    • Causality: Soluble trialkyltin halides are highly lipophilic and co-elute with the product. The KF wash converts these species into insoluble polymeric tributyltin fluoride (Bu3SnF), which precipitates and can be removed via filtration over Celite ()[2].

Workflow Step1 1. Reagent Preparation Degas Solvents & Weigh Catalyst Step2 2. Activation (Hiyama Only) Add TBAF to EV-TMS Step1->Step2 Argon Atm Step3 3. Cross-Coupling Heat at 80-100°C for 2-12h Step2->Step3 Pd Catalyst Step4 4. Hydrolysis Treat with 2N HCl Step3->Step4 Enol Ether Intermediate Step5 5. Purification Silica Gel Chromatography Step4->Step5 Methyl Ketone Product

Experimental workflow for acetyl introduction via Hiyama cross-coupling and subsequent hydrolysis.

Conclusion

While the Stille coupling utilizing tributyl(1-ethoxyvinyl)tin remains a kinetically rapid and reliable method for acetyl introduction, its utility in modern drug development is severely bottlenecked by the toxicity and purification challenges of organotin byproducts. (1-Ethoxyvinyl)trimethylsilane offers a highly efficacious, scalable, and environmentally benign alternative. By implementing a self-validating Hiyama protocol with appropriate fluoride activation, researchers can achieve comparable or superior isolated yields while entirely circumventing heavy metal contamination risks.

References
  • Title: Silicon-based cross-coupling reaction: an environmentally benign version | Source: Chemical Society Reviews | URL: [Link]

  • Title: Stille Coupling - General Procedures | Source: Organic Synthesis | URL: [Link]

Sources

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